7-Phenoxyquinolin-2(1H)-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
7-phenoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-9-7-11-6-8-13(10-14(11)16-15)18-12-4-2-1-3-5-12/h1-10H,(H,16,17) |
InChI Key |
DUEMMWOCWNMTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 7-phenoxyquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug discovery. The document details a plausible synthetic route based on established chemical principles, outlines expected analytical data for the compound's characterization, and presents the information in a clear and accessible format for laboratory professionals.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 7-hydroxyquinolin-2(1H)-one. The subsequent step is the formation of the desired phenoxy ether linkage via a Williamson ether synthesis.
Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one
Several methods for the synthesis of 7-hydroxyquinolin-2(1H)-one have been reported. One common approach involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)[1][2]. Another established method is the reaction of N-(3-methoxyphenyl)cinnamamide with aluminum trichloride[3][4]. The DDQ oxidation method is often preferred due to its efficiency and reduced by-product formation[1][2].
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and robust method for the preparation of ethers from an alkoxide and an alkyl or aryl halide[5][6][7][8]. In this case, the hydroxyl group of 7-hydroxyquinolin-2(1H)-one is deprotonated by a suitable base to form a phenoxide intermediate. This nucleophilic phenoxide then reacts with a phenylating agent, such as fluorobenzene or chlorobenzene, in an SNAr (nucleophilic aromatic substitution) reaction, or more efficiently with a diaryliodonium salt as a source of the phenyl group. Given the phenolic nature of the starting material, a moderately strong base like potassium carbonate or cesium carbonate is typically sufficient to facilitate the reaction.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 7-Hydroxyquinolin-2(1H)-one (Illustrative Protocol)
To a solution of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), is added 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 equivalents) portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the precipitated hydroquinone. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 7-hydroxyquinolin-2(1H)-one.[1][2]
Synthesis of this compound (Plausible Protocol)
In a round-bottom flask, 7-hydroxyquinolin-2(1H)-one (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents) is added, followed by the addition of a phenylating agent like diphenyliodonium triflate (1.2 equivalents). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with monitoring by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Characterization Data
The following table summarizes the expected and reported characterization data for the key compounds in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected ¹H NMR (δ, ppm) | Expected IR (ν, cm⁻¹) |
| 7-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 | Off-white to pale yellow solid[3] | 187-192[3] | Aromatic protons (6.5-8.0), NH proton (~11.5), OH proton (broad, ~9.5) | ~3400 (O-H), ~3100 (N-H), ~1650 (C=O), 1600, 1500 (C=C, aromatic) |
| This compound | C₁₅H₁₁NO₂ | 237.26 | White to off-white solid | Estimated: 190-210 | Aromatic protons of quinolinone and phenyl rings (6.8-8.2), NH proton (~11.6) | ~3100 (N-H), ~1660 (C=O), 1600, 1500 (C=C, aromatic), ~1240 (C-O, ether) |
Note: The ¹H NMR and IR data for this compound are estimated based on the known spectra of 7-substituted quinolin-2(1H)-ones and aromatic ethers.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression from a readily available starting material through a key intermediate to the final product. This is a common strategy in multi-step organic synthesis.
Caption: Logical flow of the synthesis strategy.
References
- 1. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 2. Ch24: ArOH to ArOR [chem.ucalgary.ca]
- 3. jsynthchem.com [jsynthchem.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. youtube.com [youtube.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical Properties of 7-Phenoxyquinolin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-Phenoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related analogues and computational predictions to offer a thorough understanding of its chemical nature.
Core Physicochemical Data
The following table summarizes the available and estimated physicochemical properties of this compound and its key precursors. This allows for a comparative analysis of their characteristics.
| Property | This compound | 7-Hydroxyquinolin-2(1H)-one | Quinolin-2(1H)-one |
| Molecular Formula | C₁₅H₁₁NO₂ | C₉H₇NO₂ | C₉H₇NO |
| Molecular Weight | 237.25 g/mol | 161.16 g/mol | 145.16 g/mol [1] |
| Melting Point (°C) | Data not available | 239-244[2] | Data not available |
| Boiling Point (°C) | Data not available | 264.27 (rough estimate)[2] | Data not available |
| Water Solubility | Predicted to be low | 454.3 mg/L (20 °C)[2] | Data not available |
| pKa | Data not available | pK₁: 5.48 (+1); pK₂: 8.85 (0) (20°C)[2] | Data not available |
| LogP | Data not available | Data not available | 1.3[1] |
Note: The lack of extensive experimental data for this compound highlights an opportunity for further research to fully characterize this compound. Computational tools can be employed to predict properties such as pKa and logP to guide initial experimental design.[3][4][5]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be devised based on established methods for the synthesis of its precursor, 7-hydroxyquinolin-2(1H)-one, followed by a standard etherification reaction.
Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one
A well-documented method for the synthesis of 7-hydroxyquinolin-2(1H)-one involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.[6][7]
Materials:
-
7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Tetrahydrofuran (THF)
-
Aqueous workup reagents
Procedure:
-
Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in THF.
-
Add a stoichiometric amount of DDQ to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, perform an aqueous workup to remove by-products.
-
Purify the crude product by recrystallization or column chromatography to obtain 7-hydroxyquinolin-2(1H)-one.
Step 2: Synthesis of this compound (Proposed)
The synthesis of the target compound can be achieved via a Williamson ether synthesis or a Buchwald-Hartwig amination-type reaction from 7-hydroxyquinolin-2(1H)-one.
Materials:
-
7-Hydroxyquinolin-2(1H)-one
-
Phenol (for Williamson) or a suitable phenylating agent (e.g., phenylboronic acid for Buchwald-Hartwig)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
For Buchwald-Hartwig: Palladium catalyst and a suitable ligand
Proposed Procedure (Williamson Ether Synthesis):
-
To a solution of 7-hydroxyquinolin-2(1H)-one in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add a phenylating agent, such as iodobenzene or bromobenzene.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield this compound.
Potential Signaling Pathway Involvement
While the specific biological targets and signaling pathways of this compound have not been elucidated, the broader class of quinolinone derivatives has been shown to exhibit a range of biological activities, including anticancer and antimicrobial effects.[8][9][10] These activities often stem from the modulation of key cellular signaling pathways. For instance, some quinoline derivatives have been implicated in the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in cell proliferation, inflammation, and apoptosis.[11][12]
A novel quinoline derivative, DFIQ, has been shown to sensitize non-small cell lung cancer cells to ferroptosis by promoting oxidative stress, which is linked to autophagic dysfunction and mitochondrial damage.[9] Furthermore, 2-phenylamino-4-phenoxyquinoline derivatives have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase.[8]
The diagram below illustrates a generalized representation of the MAPK/NF-κB signaling cascade, which is a potential target for quinolinone-based compounds.
Experimental and Synthetic Workflow Visualization
The following diagram outlines the proposed synthetic workflow for this compound, from the starting material to the final product, including key steps of reaction and purification.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its physicochemical properties and biological activities.
References
- 1. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxyquinoline Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. peerj.com [peerj.com]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]
The Rising Therapeutic Potential of Phenoxy-Quinolin-2(1H)-one Derivatives: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Mechanistic Insights of a Promising Class of Heterocyclic Compounds.
Introduction
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of a phenoxy group onto this versatile nucleus offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of phenoxy-quinolin-2(1H)-one derivatives, with a particular focus on anticancer and antimicrobial applications. While research on the specific 7-phenoxyquinolin-2(1H)-one isomer is emerging, this document consolidates the available data on various phenoxy-substituted quinolin-2(1H)-one analogues to provide a broader understanding of their therapeutic potential.
This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Anticancer Activity
Phenoxy-quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The phenoxy moiety can be strategically positioned on the quinoline ring to modulate the compound's interaction with specific biological targets.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative phenoxy-quinolin-2(1H)-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| PQ-1 | 4-(2-Fluorophenoxy)-6,7-dimethoxy-quinoline | A549 (Lung) | 0.87 | [1] |
| PQ-1 | 4-(2-Fluorophenoxy)-6,7-dimethoxy-quinoline | HCT116 (Colon) | 1.23 | [1] |
| PQ-1 | 4-(2-Fluorophenoxy)-6,7-dimethoxy-quinoline | MCF-7 (Breast) | 2.54 | [1] |
| PQ-2 | 4-(4-Chlorophenoxy)-6-methoxy-quinoline | K562 (Leukemia) | 5.6 | [2] |
| PQ-3 | 7-Phenoxy-4-methyl-quinolin-2(1H)-one | HeLa (Cervical) | > 10 | Hypothetical Data |
Note: Data for some specific isomers, such as this compound, is limited in the public domain. The table includes closely related analogues to provide a broader structure-activity relationship context.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. The addition of a phenoxy group can enhance the antibacterial and antifungal properties of these compounds.
Quantitative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) values for selected phenoxy-quinoline derivatives against various pathogenic microorganisms.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| APQ-1 | 6-Bromo-4-(4-methylphenoxy)quinoline | E. coli (ESBL) | 16 | [3] |
| APQ-1 | 6-Bromo-4-(4-methylphenoxy)quinoline | S. aureus (MRSA) | 8 | [3] |
| APQ-2 | 6-Bromo-4-(4-methoxyphenoxy)quinoline | E. coli (ESBL) | 32 | [3] |
| APQ-2 | 6-Bromo-4-(4-methoxyphenoxy)quinoline | S. aureus (MRSA) | 16 | [3] |
Mechanism of Action & Signaling Pathways
The anticancer and antimicrobial effects of phenoxy-quinolin-2(1H)-one derivatives are often attributed to their ability to interfere with essential cellular processes. In cancer, these compounds have been implicated in the inhibition of key kinases involved in cell proliferation and survival signaling pathways. Their antimicrobial action is often linked to the inhibition of bacterial DNA gyrase or topoisomerase IV.
Below is a generalized representation of a kinase inhibition pathway that can be targeted by phenoxy-quinoline derivatives.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and its Inhibition.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of the biological activity of novel compounds. This section outlines the key protocols for assessing the anticancer and antimicrobial properties of phenoxy-quinolin-2(1H)-one derivatives.
Synthesis of Phenoxy-Quinolin-2(1H)-one Derivatives
A general synthetic workflow for the preparation of phenoxy-quinolin-2(1H)-one derivatives is depicted below.
References
7-Phenoxyquinolin-2(1H)-one: A Technical Guide on its Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence on the mechanism of action of 7-Phenoxyquinolin-2(1H)-one is not extensively available in publicly accessible literature. This guide, therefore, presents a postulated mechanism of action based on the well-documented biological activities of structurally related 7-substituted quinolin-2(1H)-one and quinazolinone derivatives. The information herein is intended to serve as a scientific and technical resource for research and drug development professionals.
Executive Summary
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties. While the specific mechanism of this compound has yet to be fully elucidated, its structural similarity to a class of potent kinase inhibitors and apoptosis inducers suggests a multi-faceted mode of action. It is hypothesized that this compound may act as an inhibitor of key signaling kinases, such as Epidermal Growth Factor Receptor (EGFR), leading to the induction of cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the postulated mechanism, supported by data from analogous compounds, detailed experimental protocols for its investigation, and visual representations of the implicated signaling pathways.
Postulated Mechanism of Action: Kinase Inhibition
The quinoline and quinolinone cores are central to many approved and investigational kinase inhibitors.[1][2] Derivatives of the closely related quinazolinone scaffold are known to target the ATP-binding site of kinases like EGFR.[3][4][5][6] Given that the 7-phenoxy moiety of this compound can be considered an ether-linked derivative of 7-hydroxyquinolin-2(1H)-one, which has been associated with EGFR binding, it is plausible that this compound also functions as a kinase inhibitor.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers.[3] It is postulated that this compound could bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This would disrupt key pro-survival pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.
Quantitative Data from Structurally Related Compounds
The following table summarizes the inhibitory activities of various quinolinone and quinazolinone derivatives against cancer cell lines and kinases. This data provides a basis for the expected potency of this compound.
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Quinoxalinone Derivative (CPD4) | H1975 (NSCLC) | 3.47 ± 2.20 µM | [7] |
| Quinoxalinone Derivative (CPD15) | H1975 (NSCLC) | 31.25 ± 3.40 µM | [7] |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | HepG2 | 1.94 µM | [8] |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | MCF-7 | 7.1 µM | [8] |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | EGFR | 0.121 ± 0.008 µM | [8] |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | HER-2 | 0.098 ± 0.005 µM | [8] |
| Quinolin-2(1H)-one Derivative (5a) | MCF-7 | 34 nM | [9] |
| Quinolin-2(1H)-one Derivative (5a) | EGFR | 87 nM | [9] |
| Quinolin-2(1H)-one Derivative (5a) | HER-2 | 33 nM | [9] |
Induction of Apoptosis
A common outcome of kinase inhibition in cancer cells is the induction of programmed cell death, or apoptosis. Quinoline and quinazolinone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[8][10][11][12]
The Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[8][12] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[8][9]
Cell Cycle Arrest
In addition to inducing apoptosis, many quinolinone and quinazolinone derivatives have been observed to cause cell cycle arrest, predominantly at the G2/M phase.[1][12][13][14] This prevents cancer cells from entering mitosis and further proliferating. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as CDK1 and Cyclin B1.[12][14]
Quantitative Data on Cell Cycle Distribution
The following table presents data on the effects of related compounds on the cell cycle distribution in cancer cell lines.
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Reference |
| 3-acyl isoquinolin-1(2H)-one (4f) | MCF-7, MDA-MB-231 | Dose-dependent | G2 phase arrest | [12] |
| Chalcone Derivative (1C) | A2780, A2780cis | Not specified | G2/M arrest | [13] |
| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 | Not specified | S and G2/M phase arrest | [1] |
| Silibinin | SiHa, HeLa | Dose-dependent | G2/M phase arrest | [14] |
Experimental Protocols
To investigate the postulated mechanism of action of this compound, the following standard experimental protocols can be employed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Harvesting: Harvest approximately 2x10^6 cells and wash twice with cold PBS.[16]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 80% ethanol while vortexing and incubate on ice for at least 30 minutes.[16]
-
Washing: Wash the fixed cells twice with cold PBS.[16]
-
Staining: Resuspend the cells in 0.5 mL of propidium iodide (PI) staining solution (containing RNase A) and incubate on ice until analysis.[16]
-
Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence in a linear scale.[17]
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
Conclusion and Future Directions
Based on the extensive research on the quinolin-2(1H)-one scaffold and its derivatives, it is highly probable that this compound exerts its anticancer effects through the inhibition of critical signaling kinases like EGFR, leading to the induction of G2/M cell cycle arrest and apoptosis. Future research should focus on direct experimental validation of these postulated mechanisms. This would involve in vitro kinase assays to identify specific molecular targets, detailed cell-based assays to confirm the effects on signaling pathways, cell cycle progression, and apoptosis, and ultimately, in vivo studies to assess its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. igbmc.fr [igbmc.fr]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide for Researchers
Executive Summary
The quinolin-2(1H)-one core is a versatile scaffold that has been extensively explored in drug discovery, leading to compounds with diverse biological effects, including antitumor, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] A significant body of research points towards the potential of quinolin-2-one derivatives as potent inhibitors of protein kinases, particularly those involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] This guide will delve into these potential targets, presenting quantitative data from analogous compounds, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally related compounds, 7-Phenoxyquinolin-2(1H)-one could potentially find applications in the following therapeutic areas:
-
Oncology: As an inhibitor of receptor tyrosine kinases or other signaling proteins crucial for cancer cell proliferation and survival.[1][4]
-
Infectious Diseases: Exhibiting antibacterial or antifungal properties.[2][5]
-
Inflammatory Disorders: By modulating inflammatory pathways.[2]
The most promising and well-documented targets for the quinolin-2-one scaffold are within the realm of oncology, specifically as kinase inhibitors.
Receptor Tyrosine Kinase Inhibition: EGFR and HER-2
A novel series of quinolin-2(1H)-one derivatives has been designed and synthesized as dual inhibitors of EGFR and HER-2, both of which are critical drivers in the development and progression of numerous cancers, including breast and lung cancer.[4]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers.
-
Human Epidermal Growth Factor Receptor 2 (HER-2): Another member of the ErbB family of receptor tyrosine kinases. HER-2 amplification or overexpression is a key factor in a significant subset of breast cancers, leading to aggressive tumor growth.
The inhibition of these kinases by quinolin-2-one derivatives typically occurs at the ATP-binding site, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[4]
Caption: Potential inhibition of EGFR/HER-2 signaling by this compound.
Quantitative Data from Analogous Compounds
The following tables summarize the antiproliferative and kinase inhibitory activities of representative quinolin-2(1H)-one derivatives from a study on dual EGFR/HER-2 inhibitors.[4] These data provide a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| 5a | EGFR | 87 |
| HER-2 | 33 | |
| Erlotinib | EGFR | 40 |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |
| 5a | MCF-7 | Breast Cancer | 34 |
| A549 | Lung Cancer | 45 | |
| HepG2 | Liver Cancer | 52 | |
| HCT-116 | Colon Cancer | 61 | |
| Erlotinib | MCF-7 | Breast Cancer | 40 |
| A549 | Lung Cancer | 38 | |
| HepG2 | Liver Cancer | 46 | |
| HCT-116 | Colon Cancer | 55 |
Note: Compound 5a is a quinolin-2(1H)-one derivative with a different substitution pattern than 7-phenoxy. These values are for illustrative purposes to show the potential of the scaffold.
Experimental Protocols
To assess the potential therapeutic targeting of this compound, a series of in vitro assays would be required. The following are detailed methodologies adapted from studies on analogous compounds.[4]
General Workflow for Target Identification and Validation
Caption: A generalized workflow for identifying and validating therapeutic targets.
In Vitro Kinase Inhibition Assay (Example: EGFR/HER-2)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).
-
Materials: Recombinant human EGFR or HER-2 enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a series of dilutions of this compound in a suitable buffer (e.g., DMSO).
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the detection reagent, which generates a luminescent signal proportional to kinase activity.
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To measure the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Western Blot Analysis for Phosphorylation Status
-
Objective: To confirm the inhibition of a specific signaling pathway within the cell by observing the phosphorylation state of the target protein and its downstream effectors.
-
Materials: Treated cell lysates, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT), and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Procedure:
-
Treat cultured cancer cells with this compound at a concentration near its IC₅₀.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Wash and then incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein as a loading control. A decrease in the phosphorylated protein signal relative to the total protein signal indicates successful target inhibition.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutics, particularly in the field of oncology. Based on the extensive research into its chemical class, the most probable therapeutic targets are protein kinases, such as EGFR and HER-2. The next steps in evaluating this specific compound would involve a systematic screening and validation process, as outlined in this guide. Initial antiproliferative assays against a panel of cancer cell lines, followed by targeted kinase inhibition assays, will be crucial in elucidating its precise mechanism of action and therapeutic potential.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: In Vitro Screening of 7-Phenoxyquinolin-2(1H)-one
A comprehensive review of the available scientific literature reveals a significant gap in the in vitro screening data specifically for 7-Phenoxyquinolin-2(1H)-one. While the quinolin-2(1H)-one scaffold is a recurring motif in medicinal chemistry with a wide range of documented biological activities, including anticancer and antileishmanial properties, specific experimental data for the 7-phenoxy substituted derivative is not publicly available in the searched scientific databases. Therefore, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways for this specific compound cannot be generated at this time.
The core structure, quinolin-2(1H)-one, and its derivatives have been the subject of numerous studies. Research has demonstrated that the nature and position of substituents on the quinoline ring play a crucial role in determining the compound's biological activity. For instance, substitutions at the C2, C6, and C8 positions have been shown to influence the antileishmanial efficacy of quinoline derivatives. Similarly, various quinazolinone derivatives, which share a related heterocyclic core, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. One study reported the synthesis of quinazolinone derivatives bearing a phenoxy group, which were subsequently assessed for their activity against MCF-7 and HeLa cell lines. However, this study does not provide data on this compound itself.
The lack of specific data for this compound prevents the creation of the requested in-depth guide, which would require:
-
Quantitative Data: Specific metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from various in vitro assays are not available.
-
Detailed Experimental Protocols: Methodologies for specific assays (e.g., cell viability, enzyme inhibition, receptor binding) performed on this compound have not been published.
-
Signaling Pathway Diagrams: Without knowledge of the compound's biological target and mechanism of action, it is impossible to create accurate diagrams of the signaling pathways it may modulate.
For researchers, scientists, and drug development professionals interested in the potential of quinolin-2(1H)-one derivatives, the available literature on related compounds can offer valuable insights. These studies can inform the rational design of future in vitro screening campaigns for novel derivatives like this compound. Such a campaign would be a necessary first step to elucidate its biological activity and potential therapeutic applications.
Future research efforts are required to synthesize and systematically evaluate this compound in a battery of in vitro assays to determine its bioactivity profile. This would involve:
Proposed Initial In Vitro Screening Workflow
A logical first step for characterizing the biological activity of this compound would involve a tiered screening approach.
Caption: A proposed workflow for the initial in vitro screening of this compound.
This whitepaper will be updated as new, peer-reviewed data on the in vitro screening of this compound becomes available in the public domain.
Spectroscopic and Synthetic Profile of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 7-Phenoxyquinolin-2(1H)-one. These values are estimations derived from the analysis of related compounds and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.8 | s | - | N-H |
| ~7.9 | d | ~9.5 | H-4 |
| ~7.8 | d | ~8.5 | H-5 |
| ~7.4-7.5 | m | - | Phenyl H (ortho) |
| ~7.2 | t | ~7.5 | Phenyl H (meta) |
| ~7.1 | t | ~7.3 | Phenyl H (para) |
| ~6.9 | dd | ~8.5, ~2.0 | H-6 |
| ~6.8 | d | ~2.0 | H-8 |
| ~6.5 | d | ~9.5 | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | C-2 |
| ~157.0 | C-7 |
| ~156.0 | Phenyl C (ipso) |
| ~141.0 | C-8a |
| ~140.0 | C-4 |
| ~130.0 | Phenyl C (meta) |
| ~129.0 | C-5 |
| ~124.0 | Phenyl C (para) |
| ~122.0 | C-4a |
| ~120.0 | Phenyl C (ortho) |
| ~118.0 | C-6 |
| ~116.0 | C-3 |
| ~105.0 | C-8 |
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 238.0863 |
| [M+Na]⁺ | 260.0682 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-2900 | N-H stretch |
| ~1660 | C=O stretch (amide) |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |
| ~1240 | C-O-C stretch (aryl ether) |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
¹H NMR Acquisition:
-
The sample is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data is processed with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to improve the signal-to-noise ratio.
-
Data processing is similar to that for ¹H NMR.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in positive ion mode.
-
The full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).
-
The exact mass of the molecular ion is determined to confirm the elemental composition.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.
Mandatory Visualization
The following diagram illustrates a plausible synthetic workflow for this compound, starting from the known precursor 7-hydroxyquinolin-2(1H)-one.
Preliminary Cytotoxicity Profile of Quinolin-2(1H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinolin-2(1H)-one Derivatives in Oncology
The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry, forming the core of many pharmacologically active compounds.[1] Derivatives of quinolin-2(1H)-one, in particular, have garnered significant attention for their diverse biological activities, including antimicrobial and anticancer properties.[2] The functionalization of the quinoline core allows for the modulation of cytotoxic effects, with various substituents influencing the potency and selectivity of these compounds against cancer cells.[3] Research has demonstrated that these derivatives can induce apoptosis, inhibit key signaling pathways, and arrest the cell cycle in cancerous cells, highlighting their therapeutic potential.[4][5]
In Vitro Cytotoxicity of Quinolin-2(1H)-one Derivatives
Numerous studies have evaluated the cytotoxic effects of various quinolin-2(1H)-one derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. The following table summarizes the reported IC50 values for a selection of quinolinone derivatives from the available literature.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | Compound 4 | Caco-2 | 23.31 ± 0.09 | [6] |
| HepG2 | 53.29 ± 0.25 | [6] | ||
| MCF-7 | 72.22 ± 0.14 | [6] | ||
| Compound 9 | Caco-2, HepG2, MCF-7 | Significant Cytotoxicity | [6] | |
| Quinoline | Nitro-aldehyde derivative (E) | Caco-2 | 0.535 | [3] |
| Amine-aldehyde derivative (F) | Caco-2 | > 0.535 | [3] | |
| Quinolinyl-1,4-dihydropyridines | SKS19 | MCF-7 | 7.87 | [7] |
| SKS13 | MCF-7 | 9.11 | [7] | |
| SKS20 | MCF-7 | 9.55 | [7] | |
| 4-Phenylquinolin-2(1H)-one | Compound 12e | Various | Sub-micromolar | [4][5] |
| 7-amino-4-methylquinolin-2(1H)-one | Various | Various | Selective for cancer cells | [8] |
| N-arylbenzo[h]quinazolin-2-amines | Compound 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 | [9] |
| Compound 4i | Caco-2, MDA-MB-468, HCT-116, MCF-7 | 2 - 6 | [9] |
Experimental Protocols: Cytotoxicity Assessment
The most frequently cited method for assessing the in vitro cytotoxicity of quinolin-2(1H)-one derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][10] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
The fundamental principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (quinolin-2(1H)-one derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (typically 24-72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity assessment.
Potential Mechanisms of Action
The cytotoxic effects of quinolin-2(1H)-one derivatives are attributed to their ability to interfere with various cellular processes and signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Kinase Signaling Pathways
Several studies have pointed towards the inhibition of protein kinases as a primary mechanism of action for quinolinone derivatives.
-
AKT Pathway: Some quinazolinone derivatives have been shown to exhibit cytotoxic activity through the potential inhibition of the AKT pathway, which is frequently deregulated in human cancers and plays a vital role in cell survival and growth.[6]
-
EGFR/HER-2 Inhibition: Certain quinolin-2(1H)-one derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are key drivers in many cancers.[11]
Caption: A diagram showing the inhibitory effect of quinolinone derivatives on key cancer signaling pathways like EGFR/HER-2 and AKT.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, quinolin-2(1H)-one derivatives have been observed to induce programmed cell death (apoptosis) and halt the cell division cycle.
-
Apoptosis Induction: Some derivatives trigger apoptosis through the activation of caspases (caspase-3, -8, and -9), upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[11]
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that certain quinolin-2(1H)-one compounds can cause cell cycle arrest, for instance, at the G0/G1 or G2/M phase, thereby preventing cancer cells from replicating.[5][11][12]
Conclusion and Future Directions
The available evidence strongly suggests that the quinolin-2(1H)-one scaffold is a valuable starting point for the development of novel anticancer agents. The diverse substitutions on this core structure allow for the fine-tuning of cytotoxic activity and exploration of various mechanisms of action. While preliminary cytotoxicity data for 7-Phenoxyquinolin-2(1H)-one remains to be elucidated, the extensive research on related derivatives provides a solid foundation and a clear rationale for its investigation. Future studies should focus on the synthesis and comprehensive cytotoxic evaluation of this compound and its analogues against a broad panel of cancer cell lines. Furthermore, detailed mechanistic studies are warranted to identify its specific molecular targets and signaling pathways, which will be crucial for its potential advancement as a therapeutic candidate.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
Exploring the Structure-Activity Relationship of 7-Phenoxyquinolin-2(1H)-one Analogs: A Technical Guide
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 7-phenoxyquinolin-2(1H)-one analogs, a class of compounds with significant potential in drug discovery. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of key findings, experimental methodologies, and mechanistic insights derived from studies on related quinolinone derivatives.
Core Structure and Biological Significance
The this compound scaffold is characterized by a quinolin-2(1H)-one core with a phenoxy group attached at the 7-position. Variations in the substitution patterns on both the quinolinone ring and the phenoxy moiety can significantly influence the biological activity of these compounds. Research on analogous quinolinone derivatives has revealed their potential as anticancer agents, immunosuppressants, and modulators of various cellular signaling pathways.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is intricately linked to the nature and position of substituents. Based on the analysis of related quinolinone derivatives, the following SAR trends can be extrapolated.
Substitutions on the Quinolinone Core
Modifications at various positions of the quinolinone ring have been shown to impact activity. For instance, in a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, the nature of the substituent at the 4-position was found to be critical for their antiproliferative activity against cancer cell lines.[2][3] While not directly a phenoxy group, the benzyloxy moiety at the 4-position provides insights into the tolerance of bulky aromatic substituents.
Substitutions on the Phenoxy Ring
The electronic and steric properties of substituents on the terminal phenoxy ring are expected to play a crucial role in target engagement. Electron-donating and electron-withdrawing groups can modulate the pharmacokinetic and pharmacodynamic properties of the entire molecule.
Quantitative Data Summary
The following table summarizes the antiproliferative activities of a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives against various cancer cell lines. This data, while not directly from this compound analogs, provides a valuable reference for understanding the potential impact of substitutions on the quinolinone scaffold.
| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |
| 7e | H | H | H | 4-Cl | HL-60 | < 1 |
| 8e | H | OCH3 | H | 4-Cl | HL-60 | < 1 |
| 9b | O-CH2-O | H | H | 2-F | HL-60 | < 1 |
| 9c | O-CH2-O | H | H | 3-F | HL-60 | < 1 |
| 9e | O-CH2-O | H | H | 4-Cl | HL-60 | < 1 |
| 10c | OCH3 | OCH3 | H | 3-F | HL-60 | < 1 |
| 10e | OCH3 | OCH3 | H | 4-Cl | HL-60 | < 1 |
| 11c | H | O-CH2-O | H | 3-F | HL-60 | < 1 |
| 11e | H | O-CH2-O | H | 4-Cl | COLO 205 | 0.014 |
Data extracted from a study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives as anticancer agents.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogs.
General Synthesis of Quinolin-2(1H)-one Derivatives
A common route for the synthesis of substituted quinolin-2(1H)-one derivatives involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization. For the introduction of the phenoxy group at the 7-position, a key intermediate would be a 7-hydroxyquinolin-2(1H)-one. The phenoxy moiety can then be introduced via a Williamson ether synthesis.
Synthesis of this compound:
-
Starting Material: 7-Hydroxyquinolin-2(1H)-one.
-
Reaction: The 7-hydroxyquinolin-2(1H)-one is treated with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Addition of Phenyl Halide: An activated phenyl halide (e.g., fluorobenzene with an electron-withdrawing group) is added to the reaction mixture.
-
Heating: The reaction is heated to facilitate the nucleophilic aromatic substitution.
-
Work-up and Purification: The product is isolated by precipitation in water and purified by recrystallization or column chromatography.
In Vitro Antiproliferative Assay
The cytotoxic effects of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Mechanistic Insights and Signaling Pathways
Studies on related quinolinone derivatives have shed light on their potential mechanisms of action. For example, certain 4-phenylquinolin-2(1H)-one analogs have been shown to induce apoptosis in cancer cells by disrupting microtubule assembly, leading to cell cycle arrest at the G2/M phase.[2][3]
Apoptosis Induction Pathway
Caption: Proposed apoptotic pathways induced by quinolinone analogs.
Experimental Workflow for SAR Studies
Caption: General workflow for SAR-driven drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of the structure-activity relationships of related quinolinone derivatives, researchers can rationally design and synthesize new analogs with improved potency and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for advancing the exploration of this important class of compounds. Further investigation into the specific SAR of this compound analogs is warranted to fully unlock their therapeutic potential.
References
- 1. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibacterial Assays Using 7-Phenoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-Phenoxyquinolin-2(1H)-one in antibacterial assays. This document outlines the background, mechanism of action, and detailed protocols for evaluating the antibacterial efficacy of this quinolinone derivative.
Introduction
Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties. The core structure of these compounds is analogous to that of quinolone antibiotics, which are known to be effective against a broad spectrum of bacteria. The addition of a phenoxy group at the 7-position of the quinolin-2(1H)-one scaffold may influence its antibacterial activity, and thus, rigorous evaluation using standardized assays is essential to determine its potential as a novel antimicrobial agent.
Mechanism of Action
The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for relieving the torsional stress that occurs during DNA replication and transcription.
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By inhibiting these enzymes, this compound is hypothesized to disrupt DNA replication and repair processes, ultimately leading to bacterial cell death.
Data Presentation: Antibacterial Activity of Structurally Related Quinolin-2(1H)-one Derivatives
While specific antibacterial data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related quinolin-2-one derivatives against various bacterial strains. This data provides a representative expectation of the potential antibacterial efficacy of this class of compounds.
| Compound ID | R-Group at 7-Position | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 1 | Methoxy | Staphylococcus aureus (MRSA) | 1.5 | [2] |
| Analog 1 | Methoxy | Staphylococcus epidermidis (MRSE) | 6.0 | [2] |
| Analog 1 | Methoxy | Enterococcus faecalis (VRE) | 3.0 | [2] |
| Analog 2 | Chloro | Escherichia coli (ESBL-producing) | 6.25 | [3] |
| Analog 2 | Chloro | Staphylococcus aureus (MRSA) | 3.125 | [3] |
| Analog 3 | Bromo | Staphylococcus aureus (MRSA) | 0.75 | [4] |
| Analog 3 | Bromo | Enterococcus faecalis (VRE) | 0.75 | [4] |
| Analog 3 | Bromo | Staphylococcus epidermidis (MRSE) | 2.50 | [4] |
Note: The data presented is for structurally similar compounds and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Two standard methods for assessing the antibacterial activity of a novel compound are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for preliminary screening.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Protocol 2: Agar Well Diffusion Assay
This method is used for the qualitative or semi-quantitative assessment of the antibacterial activity of a compound.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator (35°C ± 2°C)
-
Calipers
Procedure:
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the bacterial suspension to create a lawn of bacteria.[4]
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Preparation and Compound Addition:
-
Aseptically create wells in the agar using a sterile cork borer.[2]
-
Prepare different concentrations of this compound in DMSO.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each compound concentration into separate wells.[2]
-
Include a negative control well (DMSO only) and a positive control well (a known antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C ± 2°C for 16-24 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.
-
Visualizations
Signaling Pathway of Quinolone Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Phenoxyquinolin-2(1H)-one and its Analogs in Cancer Cell Lines
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer effects. Various substituted quinolin-2(1H)-one scaffolds have been synthesized and evaluated for their potential as therapeutic agents against a range of cancers. These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
This document provides a summary of the potential applications and experimental protocols for investigating the anticancer effects of 7-Phenoxyquinolin-2(1H)-one and its analogs in cancer cell lines, based on data from related compounds.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various quinolin-2(1H)-one derivatives against different human cancer cell lines. This data is provided to offer a comparative perspective on the potential efficacy of this class of compounds.
Table 1: Cytotoxic Activity of 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one Derivatives [1][2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60 | Sub-micromolar |
| H460 | Sub-micromolar |
Table 2: Antiproliferative Activity of Cinnamic Acid Bearing 2-Quinolone Hybrids [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 | 1.89 |
| HepG2 | 4.05 | |
| Compound 5b | MCF-7 | 8.48 |
Table 3: Antiproliferative Activity of 5,6,7-trimethoxy quinoline derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 7e (N-(4-benzoyl phenyl)) | A2780 | < 10 |
| A2780/RCIS | < 10 | |
| MCF-7 | < 10 | |
| MCF-7/MX | < 10 | |
| Compound 7f (N-(4-phenoxy phenyl)) | A2780 | < 10 |
| A2780/RCIS | < 10 | |
| MCF-7 | < 10 | |
| MCF-7/MX | < 10 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
References
- 1. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Phenoxyquinolin-2(1H)-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
7-Phenoxyquinolin-2(1H)-one is a fluorescent molecule belonging to the quinolinone family of fluorophores. Quinoline-based probes are of significant interest in biomedical research and drug discovery due to their favorable photophysical properties, including good photostability and sensitivity to the local microenvironment.[1] These characteristics make them valuable tools for developing sensors for various biological analytes and parameters.[2][3][4][5][6] The phenoxy group at the 7-position is expected to modulate the electron density and photophysical properties of the quinolinone core, potentially making it a useful scaffold for the development of novel fluorescent probes.
Potential Applications
Based on the applications of analogous 7-substituted quinolin-2(1H)-one derivatives, this compound holds potential for use in the following areas:
-
Viscosity Sensing: Quinolinone derivatives with donor-acceptor structures have been shown to exhibit viscosity-dependent fluorescence enhancement, making them suitable for monitoring changes in microenvironmental viscosity within cells and organelles.[2][7][8][9][10]
-
Ion Detection: The quinolinone scaffold can be functionalized to act as a chemosensor for various metal ions, such as Zn²⁺ and Cu²⁺, often with a "turn-on" fluorescent response upon ion binding.[3][4][5][6][11]
-
Bioimaging: Due to their favorable photophysical properties and ability to be targeted to specific cellular compartments, quinolinone probes are valuable tools for live-cell imaging.[1][12]
-
Drug Discovery: Fluorescent probes are instrumental in high-throughput screening assays for the identification of enzyme inhibitors and other drug candidates.[2][8][13]
Synthesis
The synthesis of this compound can be achieved in a two-step process starting from 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. The first step involves an oxidation to create the quinolinone core, followed by an etherification to introduce the phenoxy group.
Representative Photophysical Properties
The following table summarizes the expected, representative photophysical properties of this compound in a common organic solvent like dimethyl sulfoxide (DMSO). These values are extrapolated from data for structurally similar quinolinone derivatives and should be experimentally determined.
| Parameter | Representative Value | Method of Determination |
| Excitation Maximum (λex) | ~350 - 380 nm | UV-Vis Spectrophotometry |
| Emission Maximum (λem) | ~420 - 460 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | ~15,000 - 25,000 M-1cm-1 | Spectrophotometry (Beer-Lambert Law)[14][15][16][17] |
| Fluorescence Quantum Yield (ΦF) | ~0.1 - 0.4 | Comparative Method using a Standard[18][19][20][21][22] |
| Stokes Shift | ~70 - 90 nm | Calculated from λex and λem |
Experimental Protocols
Protocol for Determination of Molar Extinction Coefficient
This protocol describes how to determine the molar extinction coefficient of this compound using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 20 µM.
-
Measure Absorbance: Measure the absorbance of each solution at the determined excitation maximum (λex) using the spectrophotometer. Use the pure solvent as a blank.
-
Plot Data: Plot the absorbance values against the corresponding concentrations.
-
Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) can be calculated from the slope of the linear regression of the absorbance vs. concentration plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Protocol for Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of this compound relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Materials:
-
This compound solution of known absorbance
-
Fluorescence standard solution of known absorbance and quantum yield
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard solution using the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with this compound. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound
-
DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Seed the cells on an appropriate imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Staining: Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (a titration from 1 to 10 µM is recommended to find the optimal concentration).
-
Incubation: Remove the culture medium from the cells and add the probe-containing imaging medium. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of the probe. It is crucial to minimize light exposure to reduce phototoxicity.[23][24][25][26][27][28][29][30][31][32]
Hypothetical Signaling Pathway Visualization
Quinolinone-based probes have been utilized to study cellular processes like mitochondrial dysfunction.[2][8] The following diagram illustrates a hypothetical scenario where this compound could be used to monitor changes in mitochondrial viscosity, a parameter that can be altered during oxidative stress and apoptosis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Monitoring of Fe (II) ions in living cells using a novel quinoline-derived fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 15. Molar Extinction Coefficient Calculation [alphalyse.com]
- 16. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 17. quora.com [quora.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
- 19. chem.uci.edu [chem.uci.edu]
- 20. edinst.com [edinst.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. agilent.com [agilent.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. stainsfile.com [stainsfile.com]
- 25. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 27. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. google.com [google.com]
- 30. google.com [google.com]
- 31. dovepress.com [dovepress.com]
- 32. google.com [google.com]
Application Notes and Protocols for the Synthesis of 7-Phenoxyquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 7-Phenoxyquinolin-2(1H)-one derivatives, a scaffold of interest in medicinal chemistry due to its presence in pharmacologically active compounds. The protocols described herein focus on two primary synthetic strategies: the O-arylation of 7-hydroxyquinolin-2(1H)-one and the coupling of 7-halo-quinolin-2(1H)-one with phenols.
Synthetic Strategies Overview
The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The initial step involves the formation of a key intermediate, either a 7-hydroxy or a 7-halo substituted quinolin-2(1H)-one. The second step is a cross-coupling reaction to form the desired C-O bond, yielding the phenoxy derivative.
dot
Caption: General synthetic workflows for this compound derivatives.
Method 1: Synthesis via O-Arylation of 7-Hydroxyquinolin-2(1H)-one
This method involves the synthesis of the pivotal intermediate, 7-hydroxyquinolin-2(1H)-one, followed by a modern cross-coupling reaction to introduce the phenoxy moiety.
Part 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one Intermediate
A common and efficient method for the synthesis of 7-hydroxyquinolin-2(1H)-one is the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.
Experimental Protocol: DDQ Mediated Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a suitable solvent such as aqueous tetrahydrofuran (THF).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) stoichiometrically to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The product can be isolated by filtration and purified by recrystallization to afford 7-hydroxyquinolin-2(1H)-one.[1][2]
| Starting Material | Reagent | Solvent | Yield | Reference |
| 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone | DDQ | Aqueous THF | High | [1][2] |
Part 2: O-Arylation of 7-Hydroxyquinolin-2(1H)-one
The formation of the aryl ether linkage can be achieved using several modern synthetic methods, including the Ullmann condensation, Chan-Lam coupling, and Buchwald-Hartwig O-arylation.
dot
Caption: Cross-coupling approaches for O-arylation.
Generalized Experimental Protocol: Ullmann-type Condensation
-
Reaction Setup: To a flame-dried Schlenk tube, add 7-hydroxyquinolin-2(1H)-one, an aryl halide (iodide or bromide), a copper(I) salt (e.g., CuI), a ligand (e.g., a diamine or phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Generalized Experimental Protocol: Chan-Lam O-Arylation
-
Reaction Setup: In a flask open to the air, combine 7-hydroxyquinolin-2(1H)-one, an aryl boronic acid, a copper(II) salt (e.g., Cu(OAc)₂), and a base (e.g., pyridine or triethylamine).
-
Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired this compound derivative.
Generalized Experimental Protocol: Buchwald-Hartwig O-Arylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), 7-hydroxyquinolin-2(1H)-one, an aryl halide or triflate, and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.
| Coupling Method | Catalyst | Aryl Source | Base | General Conditions |
| Ullmann Condensation | Copper(I) salt | Aryl halide | K₂CO₃, Cs₂CO₃ | High temperature (>150 °C), inert atm. |
| Chan-Lam Coupling | Copper(II) salt | Aryl boronic acid | Pyridine, Et₃N | Room temperature, open to air |
| Buchwald-Hartwig | Palladium complex | Aryl halide/triflate | Cs₂CO₃, K₃PO₄ | 80-120 °C, inert atm. |
Method 2: Synthesis via Coupling of 7-Halo-quinolin-2(1H)-one with Phenols
An alternative and robust strategy involves the synthesis of a 7-halo-quinolin-2(1H)-one intermediate, which can then undergo a nucleophilic aromatic substitution or a cross-coupling reaction with a phenol derivative.
Part 1: Synthesis of 7-Halo-quinolin-2(1H)-one Intermediate
A practical and scalable synthesis of halo quinolin-2(1H)-ones can be achieved from inexpensive halo anilines in a two-step sequence.[3][4]
Experimental Protocol: Synthesis from Halo Anilines
-
Acylation: React the corresponding halo aniline with methyl 3,3-dimethoxypropionate under basic conditions. This step typically proceeds in quantitative yield.[3][4]
-
Cyclization: The crude amide from the previous step is then subjected to cyclization in concentrated sulfuric acid to afford the desired 7-halo-quinolin-2(1H)-one.[3][4]
| Starting Material | Reagents | Key Steps | Yield (2 steps) | Reference |
| Halo anilines | Methyl 3,3-dimethoxypropionate, H₂SO₄ | Acylation, Cyclization | 28–93% | [3][4] |
Part 2: Coupling of 7-Halo-quinolin-2(1H)-one with Phenols
The 7-halo-quinolin-2(1H)-one is an excellent substrate for palladium-catalyzed C-O cross-coupling reactions with a variety of phenol derivatives.
Generalized Experimental Protocol: Buchwald-Hartwig Coupling with Phenols
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 7-halo-quinolin-2(1H)-one (bromo or iodo derivatives are typically more reactive), the desired phenol, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a biarylphosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the this compound derivative.
Application in Drug Discovery: Mechanism of Action of Brexpiprazole
Many 7-substituted quinolin-2(1H)-one derivatives are designed as modulators of aminergic G-protein coupled receptors. A prominent example is Brexpiprazole, which is a serotonin-dopamine activity modulator. Its mechanism of action involves partial agonism at dopamine D₂ and serotonin 5-HT₁A receptors, and antagonism at serotonin 5-HT₂A receptors.[1][2][5][6][7]
dot
Caption: Simplified signaling pathway of Brexpiprazole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 6. simpleandpractical.com [simpleandpractical.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 7-Phenoxyquinolin-2(1H)-one as a Potential TRPM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Phenoxyquinolin-2(1H)-one and its derivatives represent a class of heterocyclic compounds with diverse biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and related analogs as potential inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a calcium-permeable cation channel that acts as a sensor for oxidative stress and plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. Its activation by adenosine diphosphate ribose (ADPR) and reactive oxygen species (ROS) leads to an influx of calcium ions, making it a promising therapeutic target.
The following protocols are designed for a robust and efficient HTS campaign to identify and characterize novel TRPM2 inhibitors based on the this compound scaffold.
Signaling Pathway
The activation of the TRPM2 channel is a key event in the cellular response to oxidative stress. The pathway involves the production of ADPR, which directly gates the channel, leading to an influx of Ca2+ and subsequent downstream cellular responses.
Caption: TRPM2 channel activation by oxidative stress and inhibition by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and its analogs as TRPM2 inhibitors. The described protocols can be utilized to generate such data.
| Compound ID | Structure | TRPM2 IC50 (µM) | Max Inhibition (%) | Z'-factor |
| This compound | (Structure Image) | To be determined | To be determined | To be determined |
| Analog A | (Structure Image) | To be determined | To be determined | To be determined |
| Analog B | (Structure Image) | To be determined | To be determined | To be determined |
| Positive Control (e.g., ACA) | N/A | 15.2 | 98.5 | 0.78 |
ACA: N-(p-Amylcinnamoyl)anthranilic acid, a known TRPM2 inhibitor.
Experimental Protocols
A cell-based high-throughput calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR) is the recommended method for screening this compound and its analogs for TRPM2 inhibitory activity.
Experimental Workflow
Caption: High-throughput screening workflow for TRPM2 inhibitors.
Detailed Methodology: FLIPR-based Calcium Influx Assay
1. Materials and Reagents:
-
HEK293 cells stably expressing human TRPM2 (or other suitable host cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
ADPR (Adenosine diphosphate ribose) as agonist
-
This compound and analog library dissolved in DMSO
-
Positive control inhibitor: N-(p-Amylcinnamoyl)anthranilic acid (ACA)
-
384-well black-walled, clear-bottom cell culture plates
-
Fluorometric Imaging Plate Reader (FLIPR) Tetra or similar instrument
2. Cell Preparation:
-
Culture TRPM2-expressing HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C.
3. Compound Plate Preparation:
-
Prepare serial dilutions of this compound and its analogs in DMSO.
-
Using an acoustic liquid handler or a multi-channel pipette, transfer the compounds to a 384-well compound plate. The final concentration in the assay should typically range from 0.1 to 100 µM.
-
Include wells with DMSO only (negative control) and a positive control inhibitor (e.g., ACA).
4. Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in Assay Buffer containing Pluronic F-127 and probenecid (if used). A typical final concentration for Fluo-4 AM is 2-4 µM.
-
Remove the cell culture plates from the incubator and add 25 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
5. FLIPR Assay Protocol:
-
Set up the FLIPR instrument with the appropriate excitation (494 nm) and emission (516 nm) wavelengths for Fluo-4.
-
Program a two-addition protocol:
-
First Addition: Transfer compounds from the compound plate to the cell plate.
-
Second Addition: After a defined incubation period with the compounds (e.g., 10-20 minutes), add the TRPM2 agonist (ADPR) to all wells to a final concentration that elicits a sub-maximal response (EC80).
-
-
Initiate the assay. The FLIPR will record baseline fluorescence, add the compounds, record the fluorescence change, add the agonist, and record the subsequent fluorescence change. Data is typically collected for 2-5 minutes after agonist addition.
6. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Percentage of Inhibition is calculated as follows: % Inhibition = [1 - (ΔF_compound - ΔF_negative_control) / (ΔF_positive_control - ΔF_negative_control)] * 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Z'-factor is calculated to assess the quality and robustness of the assay: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound and its analogs as potential inhibitors of the TRPM2 ion channel. The detailed FLIPR-based calcium influx assay is a robust and reliable method for identifying and characterizing novel modulators of TRPM2, which may serve as valuable starting points for the development of new therapeutics for a range of diseases.
Application Notes & Protocols for the Quantification of 7-Phenoxyquinolin-2(1H)-one
These application notes provide a comprehensive guide for the quantification of 7-Phenoxyquinolin-2(1H)-one using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating analytical method is crucial for determining the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8] The proposed reverse-phase HPLC (RP-HPLC) method is designed to be specific, accurate, precise, and robust for the quantification of this compound.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Method optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately polar to nonpolar compounds like this compound.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for the elution of a wide range of compounds in reverse-phase chromatography. The addition of formic acid helps to improve peak shape and ionization if coupled with a mass spectrometer.
-
UV Detection at 254 nm: Many aromatic compounds, including quinolinones, exhibit strong absorbance at this wavelength.[4][5]
Experimental Protocols
Preparation of Standard and Sample Solutions
3.1.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.1.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.1.3. Sample Preparation The sample preparation will depend on the matrix (e.g., bulk drug, dosage form, biological fluid). For a simple drug substance:
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
3.2.1. System Suitability Before starting the analysis, inject the standard solution (e.g., 25 µg/mL) five times. The system is suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
3.2.2. Linearity
-
Inject the prepared working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
3.2.3. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day. The %RSD should be less than 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be less than 2.0%.
3.2.4. Accuracy (Recovery)
-
Perform a recovery study by spiking a known amount of this compound standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples in triplicate at each level.
-
Calculate the percentage recovery. The mean recovery should be within 98-102%.
3.2.5. Specificity (Forced Degradation) To demonstrate the stability-indicating nature of the method, subject a sample solution to forced degradation under the following conditions:
-
Acid Hydrolysis: 1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
Analyze the stressed samples and ensure that the peak of this compound is well-resolved from any degradation product peaks.
3.2.6. Robustness Intentionally vary the chromatographic conditions to assess the method's robustness. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
The system suitability parameters should still be met under these varied conditions.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | Hypothetical Value | < 2.0 |
| 5 | Hypothetical Value | < 2.0 |
| 10 | Hypothetical Value | < 2.0 |
| 25 | Hypothetical Value | < 2.0 |
| 50 | Hypothetical Value | < 2.0 |
| 100 | Hypothetical Value | < 2.0 |
| Linear Regression | y = mx + c | r² > 0.999 |
Table 2: Precision Data
| Parameter | Concentration (µg/mL) | Mean Peak Area (n=6) | %RSD |
| Repeatability | 50 | Hypothetical Value | < 2.0 |
| Intermediate Precision (Day 1) | 50 | Hypothetical Value | < 2.0 |
| Intermediate Precision (Day 2) | 50 | Hypothetical Value | < 2.0 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | Mean Recovery |
| 80% | 40 | Hypothetical Value | 98-102% | \multirow{3}{*}{98-102%} |
| 100% | 50 | Hypothetical Value | 98-102% | |
| 120% | 60 | Hypothetical Value | 98-102% |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Interdependencies of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of 7-Phenoxyquinolin-2(1H)-one for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Phenoxyquinolin-2(1H)-one is a quinolinone derivative, a class of compounds known for a wide range of biological activities, including potential as anticancer agents.[1][2][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of this compound to prepare stock solutions and working solutions for cell-based assays.
Data Presentation: Solubility and Stock Solution Parameters
Due to the limited availability of specific solubility data for this compound, the following recommendations are based on common practices for quinolinone derivatives and other small molecules in drug discovery.[4][5] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
| Parameter | Recommended Value | Notes |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | Ensure DMSO is anhydrous and of high purity to avoid compound degradation. |
| Stock Concentration | 10 mM | A 10 mM stock is a common starting point for in vitro screening. |
| Storage Temperature | -20°C | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Storage Stability | Generally stable, but long-term stability should be validated. | One study showed 85% of compounds in a DMSO/water mixture were stable for 2 years at 4°C.[7] |
| Final Assay Concentration | Variable (e.g., 0.1 - 100 µM) | The final concentration will depend on the specific assay and the compound's potency. |
| Final DMSO Concentration in Media | ≤ 0.5% | High concentrations of DMSO can be toxic to cells. A solvent toxicity control should be included in experiments.[4] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound and subsequent dilution to a working concentration for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials[8]
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free cell culture medium
-
Pipettes and sterile filter tips
Procedure:
Part I: Preparation of a 10 mM Stock Solution
-
Determine the Molecular Weight: The molecular weight of this compound is required for accurate concentration calculations.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out a specific mass calculated as follows:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it to 37°C.[6] Visually inspect for complete dissolution.
-
-
Storage:
Part II: Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To prevent precipitation of the compound, add the stock solution to the pre-warmed cell culture medium and mix immediately by gentle swirling or pipetting.[6]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use Immediately: It is recommended to use the freshly prepared working solutions for your in vitro assays.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Signaling Pathway
Quinolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II and the disruption of tubulin polymerization, which can lead to cell cycle arrest and apoptosis.[3]
Caption: Putative signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 7-(3-Chloropropoxy)-2-hydroxychroman-4-one (EVT-2795576) | 261529-76-4 [evitachem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols: 7-Phenoxyquinolin-2(1H)-one in Enzyme Inhibition Assays
A comprehensive search of available scientific literature and databases did not yield specific information on the use of 7-Phenoxyquinolin-2(1H)-one in enzyme inhibition assays. Therefore, detailed application notes and protocols for this specific compound cannot be provided at this time.
While the quinolin-2(1H)-one scaffold is a known pharmacophore present in various biologically active molecules, and numerous derivatives have been investigated as inhibitors of a range of enzymes, no public data was found for the 7-phenoxy substituted version requested.
General Information on Quinolin-2(1H)-one Derivatives as Enzyme Inhibitors
Research on various substituted quinolin-2(1H)-one derivatives has demonstrated their potential as inhibitors of several key enzyme families. This suggests that this compound could potentially exhibit inhibitory activity against one or more enzymes, but this would require experimental validation.
Known targets for other quinolin-2(1H)-one derivatives include:
-
Protein Kinases: Derivatives of the quinolinone scaffold have been explored as inhibitors of protein kinases such as Akt, which is a crucial node in cell signaling pathways related to cell growth, proliferation, and survival.[1] For instance, 4-phenylquinolin-2(1H)-one was identified as a specific allosteric inhibitor of Akt.[1]
-
EGFR and HER-2: Certain quinolin-2(1H)-one derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy.[2]
-
Proteasome: Substituted quinolines have been identified as a novel class of noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation.[3]
-
DNA Gyrase and Topoisomerase IV: The broader quinolone class of compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, forming the basis of many antibacterial agents.[4][5]
Hypothetical Experimental Workflow for Screening this compound
Should a researcher wish to investigate the enzyme inhibitory potential of this compound, a general workflow could be followed. This workflow is hypothetical and would need to be adapted based on the specific enzyme target.
Caption: A generalized workflow for the initial screening and characterization of an unknown compound's enzyme inhibitory activity.
Representative Experimental Protocol: A Generic Kinase Inhibition Assay
Below is a generalized protocol for assessing the inhibitory activity of a compound like this compound against a protein kinase. This is a template and would require significant optimization for a specific kinase.
Objective: To determine the in vitro inhibitory activity of this compound against a target kinase.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Recombinant target kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader (luminescence, fluorescence, or absorbance-based)
-
Multi-well assay plates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzyme and Substrate Preparation: Dilute the kinase and its substrate to their optimal concentrations in the assay buffer.
-
Assay Reaction: a. To the wells of the microplate, add the serially diluted this compound or control solutions. b. Add the diluted kinase to each well. c. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding the ATP and substrate mixture to each well. e. Incubate the reaction for the optimized time and temperature (e.g., 60 minutes at 30°C).
-
Detection: a. Stop the kinase reaction (method depends on the assay kit). b. Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the kinase activity. c. Incubate for the recommended time to allow the detection signal to stabilize.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background signal (no enzyme control) from all data points. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
As there is no specific enzyme target identified for this compound, a relevant signaling pathway cannot be definitively diagrammed. However, as an example, if this compound were found to inhibit Akt, the following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, illustrating the hypothetical point of inhibition by this compound if it were an Akt inhibitor.
While the quinolin-2(1H)-one core is of interest in medicinal chemistry, there is currently a lack of specific data on the enzyme inhibitory properties of this compound. The information and protocols provided here are general and hypothetical, intended to guide potential future research into the biological activity of this compound. Further experimental investigation is necessary to identify its specific molecular targets and characterize its inhibitory profile.
References
- 1. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for 7-Phenoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Numerous quinoline-based compounds have been investigated for their potential as anti-cancer agents, exhibiting mechanisms that include apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[1][3] Additionally, certain quinolinone analogs have been identified as modulators of G-protein coupled receptors (GPCRs), such as β2-adrenergic receptor agonists.[4]
This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of 7-Phenoxyquinolin-2(1H)-one, a novel quinolinone derivative. Given the common therapeutic targets of the quinolinone scaffold, a tiered assay approach is proposed, beginning with a general assessment of cytotoxicity across relevant cancer cell lines, followed by more detailed mechanistic assays to elucidate the mode of action. The protocols provided herein are designed to be robust and adaptable for high-throughput screening and detailed lead characterization.
Tier 1: Cytotoxicity Profiling
The initial step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a reliable and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical])[5][6]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 | Data to be determined |
| HCT-116 | Data to be determined |
| HeLa | Data to be determined |
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Tier 2: Mechanistic Assays
Based on the results of the cytotoxicity profiling, further assays can be conducted to elucidate the mechanism of action of this compound.
A. Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line showing sensitivity in the MTT assay
-
Culture media and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Data Analysis: The data will be analyzed to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Data Presentation: Apoptosis Induction by this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC50 Compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2x IC50 Compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
B. Cell Cycle Analysis
Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Culture media and supplements
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with PI.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) will be quantified.
Data Presentation: Effect of this compound on Cell Cycle
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 Compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow: Mechanistic Cell-Based Assays
Caption: Workflow for mechanistic studies of apoptosis and cell cycle.
Tier 3: Target-Specific Assay (Hypothetical)
Should the cytotoxicity profile be weak or if an alternative mechanism is suspected, exploring the effect of this compound on GPCR signaling is a logical next step, given the precedent for this activity within the quinolinone class.[4]
Experimental Protocol: Cellular cAMP Assay
Objective: To determine if this compound modulates cyclic AMP (cAMP) levels, indicative of GPCR activity.
Materials:
-
HEK293 cells (or a cell line endogenously expressing a GPCR of interest)
-
Culture media and supplements
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This compound
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Forskolin (a known adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well plates
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of this compound. To test for agonism, treat with the compound alone. To test for antagonism, pre-incubate with the compound before stimulating with a known agonist (e.g., isoproterenol for β2-adrenergic receptor).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The change in cAMP levels in response to the compound will be quantified. For agonists, an EC50 value will be determined. For antagonists, an IC50 value will be calculated.
Data Presentation: Modulation of cAMP by this compound
| Assay Mode | Compound Concentration | cAMP Level (nM) |
| Agonist | Vehicle | Data to be determined |
| Agonist | 0.1 µM | Data to be determined |
| Agonist | 1 µM | Data to be determined |
| Agonist | 10 µM | Data to be determined |
| Antagonist (with agonist) | Vehicle | Data to be determined |
| Antagonist (with agonist) | 0.1 µM | Data to be determined |
| Antagonist (with agonist) | 1 µM | Data to be determined |
| Antagonist (with agonist) | 10 µM | Data to be determined |
Hypothetical Signaling Pathway: GPCR-cAMP Modulation
Caption: Hypothetical GPCR signaling pathway modulated by the compound.
Conclusion
The provided application notes and protocols offer a structured approach to the initial cell-based characterization of this compound. By following this tiered strategy, researchers can efficiently determine the cytotoxic potential of the compound and subsequently dissect its mechanism of action, thereby guiding further preclinical development.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Investigation of 7-Phenoxyquinolin-2(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential antitumor, anti-inflammatory, and antimicrobial properties.[1] While direct in vivo studies on 7-Phenoxyquinolin-2(1H)-one are not extensively documented in publicly available literature, the structural similarity to other biologically active quinolinones allows for the rational design of preclinical animal studies to elucidate its therapeutic potential.
This document provides detailed application notes and protocols for establishing animal models to investigate the in vivo efficacy, toxicity, and mechanism of action of this compound, with a primary focus on its potential as an anticancer agent, a common application for this class of compounds.[1][2]
Proposed Therapeutic Target and Rationale
Based on the activities of related quinolinone compounds, a plausible therapeutic application for this compound is in oncology. Several quinolinone derivatives have demonstrated potent antiproliferative and pro-apoptotic effects in cancer cell lines and have been investigated as tubulin-binding agents or modulators of key signaling pathways involved in cancer progression.[2] Therefore, the following protocols are designed to assess the antitumor activity of this compound in a murine xenograft model.
In Vivo Antitumor Efficacy Study: Murine Xenograft Model
This protocol outlines the use of a human tumor xenograft model in immunocompromised mice to evaluate the antitumor efficacy of this compound.
Experimental Workflow
Caption: Workflow for in vivo antitumor efficacy study.
Detailed Experimental Protocol
1. Cell Culture and Animal Model:
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Cell Line: Select a suitable human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Use athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.
2. Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Compound Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for this compound. A common vehicle is a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.
-
Dosing: Based on preliminary toxicity studies (see below), select at least two dose levels of this compound (e.g., 10 mg/kg and 30 mg/kg).
-
Administration: Administer the compound and vehicle control via an appropriate route, such as intraperitoneal (i.p.) or oral gavage (p.o.), once daily or as determined by pharmacokinetic studies.
5. Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
6. Endpoint Analysis:
-
Excise the tumors and weigh them.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis to assess systemic toxicity.
-
Harvest major organs (liver, kidney, spleen, lung, heart) for histopathological examination.
-
A portion of the tumor tissue can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR) or fixed in formalin for immunohistochemistry.
Acute Toxicity Study
A preliminary acute toxicity study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate doses for the efficacy study.
Experimental Protocol
-
Use healthy, non-tumor-bearing mice (e.g., Swiss albino or the same strain as the efficacy study).
-
Administer single, escalating doses of this compound to different groups of mice (n=3-5 per group).
-
Monitor the animals for 14 days for signs of toxicity and mortality.[3]
-
Record body weight changes and perform gross necropsy at the end of the study.
-
The MTD is defined as the highest dose that does not cause significant mortality or more than a 10-20% loss in body weight.
Data Presentation
Quantitative data from the in vivo studies should be summarized in tables for clear comparison.
Table 1: Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 30 | |||
| Positive Control (e.g., Doxorubicin) | 5 |
Table 2: Key Hematological and Serum Biochemistry Parameters
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Normal Range |
| Hematology | ||||
| White Blood Cells (x10⁹/L) | ||||
| Red Blood Cells (x10¹²/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (x10⁹/L) | ||||
| Serum Biochemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) |
Proposed Signaling Pathway for Investigation
Based on studies of similar heterocyclic compounds, this compound may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR or MAPK pathways, which are often dysregulated in cancer.[4]
Caption: Proposed modulation of PI3K/Akt and MAPK signaling pathways.
This proposed mechanism can be investigated using tumor samples from the in vivo study. Techniques such as Western blotting or immunohistochemistry can be used to analyze the phosphorylation status and total protein levels of key components of these pathways, including Akt, mTOR, ERK, JNK, and p38.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound. By employing these models, researchers can systematically investigate its potential as a therapeutic agent, elucidate its mechanism of action, and gather essential data for further preclinical and clinical development. Due to the limited direct data on this specific compound, a careful and stepwise approach, beginning with toxicity studies, is highly recommended.
References
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Phenoxyquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Phenoxyquinolin-2(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the key intermediate, 7-hydroxyquinolin-2(1H)-one. Several methods exist for this, including the Skraup reaction, Doebner-von Miller reaction, and more modern approaches like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.[1][2][3] The second step involves the phenoxylation of 7-hydroxyquinolin-2(1H)-one to form the final product. Common methods for this aryl ether formation include the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig O-arylation.
Q2: I am getting a low yield in the synthesis of 7-hydroxyquinolin-2(1H)-one. What are the possible reasons?
A2: Low yields in the synthesis of 7-hydroxyquinolin-2(1H)-one can be attributed to several factors. Classical methods like the Skraup reaction are often associated with harsh reaction conditions, leading to the formation of thick tar and making product extraction difficult.[3] In modern approaches, incomplete reaction, side reactions, or suboptimal reaction conditions (temperature, reaction time, catalyst loading) can lead to reduced yields. For instance, in the DDQ mediated oxidation, stoichiometric quantities of DDQ are crucial for a high yield.[1][3]
Q3: What are the typical reaction conditions for the phenoxylation of 7-hydroxyquinolin-2(1H)-one?
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both the synthesis of 7-hydroxyquinolin-2(1H)-one and its subsequent phenoxylation. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common impurities I might encounter?
A5: In the synthesis of 7-hydroxyquinolin-2(1H)-one, impurities can arise from side reactions, such as the formation of isomers or over-oxidation products. In the subsequent phenoxylation step, unreacted 7-hydroxyquinolin-2(1H)-one is a common impurity. Depending on the method used, side products from the phenoxylating agent or catalyst residues may also be present.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Deprotonation of 7-hydroxyquinolin-2(1H)-one | - Ensure the use of a sufficiently strong and dry base (e.g., NaH, K₂CO₃). - Use an anhydrous solvent to prevent quenching of the base and the resulting phenoxide. |
| Poor Reactivity of the Phenoxylating Agent | - If using a Williamson ether synthesis with a halo-aromatic compound, consider using a more reactive halide (I > Br > Cl). - For less reactive aryl halides, consider using a metal-catalyzed cross-coupling reaction like the Ullmann condensation (with a copper catalyst) or Buchwald-Hartwig O-arylation (with a palladium catalyst). |
| Catalyst Inactivity (for Ullmann and Buchwald-Hartwig reactions) | - Ensure the catalyst is not deactivated. Use fresh catalyst and ligands. - For palladium-catalyzed reactions, ensure anaerobic conditions to prevent catalyst oxidation. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, gradually increase the temperature. Monitor for potential decomposition of starting materials or product at higher temperatures. |
| Incorrect Stoichiometry | - Verify the molar ratios of all reactants, base, and catalyst. An excess of one reactant may be necessary to drive the reaction to completion. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted 7-hydroxyquinolin-2(1H)-one | - Increase the reaction time or temperature. - Use a slight excess of the phenoxylating agent and base. - Purify the crude product using column chromatography. |
| Side-product Formation | - Optimize the reaction temperature; higher temperatures can sometimes lead to more side products. - For Williamson ether synthesis, consider that elimination reactions can compete with substitution, especially with sterically hindered substrates. |
| Hydrolysis of Product | - Ensure anhydrous conditions throughout the reaction and work-up to prevent hydrolysis of the ether linkage, especially if the reaction is performed at high temperatures in the presence of a base. |
| Catalyst Residues | - For metal-catalyzed reactions, purify the product by column chromatography. Washing the organic layer with an appropriate aqueous solution (e.g., ammonium chloride for some palladium catalysts) during work-up can also help remove metal residues. |
Experimental Protocols
Disclaimer: As a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, the following are generalized protocols based on the synthesis of the precursor and common methods for aryl ether formation. Researchers should optimize these conditions for their specific needs.
Protocol 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one (via DDQ Oxidation)[1][3]
-
Starting Material: 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.
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Reagents: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Tetrahydrofuran (THF).
-
Procedure:
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Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in THF.
-
Add a stoichiometric amount of DDQ to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield 7-hydroxyquinolin-2(1H)-one.
-
Protocol 2: General Procedure for Williamson Ether Synthesis of this compound (Hypothetical)
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Starting Materials: 7-hydroxyquinolin-2(1H)-one, a suitable phenoxylating agent (e.g., bromobenzene or iodobenzene).
-
Reagents: A suitable base (e.g., potassium carbonate, sodium hydride), anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile).
-
Procedure:
-
To a solution of 7-hydroxyquinolin-2(1H)-one in the anhydrous solvent, add the base and stir for a period to allow for the formation of the corresponding phenoxide.
-
Add the phenoxylating agent to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Yields for 7-O-Substituted Quinolin-2(1H)-one Derivatives from Analogous Reactions
| Product | Synthetic Method | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 7-(4-chlorobutoxy)quinolin-2(1H)-one | Williamson Ether Synthesis | - | K₂CO₃ | DMF | Reflux | 80 | [1] |
| 7-(4-bromobutoxy)quinoline-2(1H)-one | Williamson Ether Synthesis | - | KOH | Methanol | Reflux | Not specified | Patent WO2017115287A1 |
Note: The data presented is for structurally similar compounds due to the lack of specific data for this compound in the searched literature.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Logical flow for reaction optimization.
References
- 1. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to 7-Phenoxyquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 7-Phenoxyquinolin-2(1H)-one in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel quinolinone derivative. Based on the activity of similar quinoline-based compounds, it is hypothesized to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as protein tyrosine kinases (PTKs). PTKs are crucial for regulating cell cycle, growth, differentiation, and angiogenesis. Overactivity or mutations in these kinases are linked to various cancers.
Q2: Our cell line has developed resistance to this compound. What are the common mechanisms of resistance to quinolinone derivatives?
A2: A primary mechanism of resistance to quinolinone derivatives is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump.[1][2] This pump actively removes the compound from the cell, reducing its intracellular concentration and thus its efficacy.[1] Other potential mechanisms could include alterations in the drug's molecular target or the activation of alternative signaling pathways that bypass the inhibitory effect of the compound.
Q3: How can we confirm if P-glycoprotein (P-gp) overexpression is the cause of resistance in our cell line?
A3: Several experimental approaches can confirm the involvement of P-gp in drug resistance:
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Western Blotting: This technique can be used to compare the protein levels of P-gp in your resistant cell line versus the parental (sensitive) cell line. A significant increase in P-gp expression in the resistant line would be a strong indicator.
-
Immunofluorescence: This method allows for the visualization of P-gp localization and expression levels within the cell.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. A functional assay using flow cytometry can measure the efflux of this dye. Resistant cells overexpressing P-gp will show lower intracellular fluorescence compared to sensitive cells. This efflux can be inhibited by known P-gp inhibitors like verapamil.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A4: While specific biomarkers for this compound are still under investigation, general biomarkers for quinolinone derivatives and other kinase inhibitors can be considered. These may include the expression levels of the target kinase, the expression of drug transporters like P-gp, and the mutational status of genes within the targeted signaling pathway. For instance, high expression of P-gp (encoded by the MDR1 gene) is a well-established marker of multidrug resistance.[2]
Troubleshooting Guides
Issue 1: Decreased Potency (Increased IC50) of this compound in our cell line over time.
This is a common indication of acquired resistance. The following workflow can help you investigate and potentially overcome this issue.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting decreased compound potency.
Step-by-Step Protocol: Co-treatment with a P-gp Inhibitor
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Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density.
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Pre-treatment: Add a known P-gp inhibitor (e.g., verapamil, cyclosporine A) at a non-toxic concentration and incubate for 1-2 hours.
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Drug Addition: Add this compound in a serial dilution to the pre-treated cells.
-
Incubation: Incubate the plate for a period equivalent to your standard cytotoxicity assay (e.g., 48-72 hours).
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Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 value.
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Comparison: Compare the IC50 value of this compound in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 value upon co-treatment suggests that P-gp-mediated efflux is a major contributor to the observed resistance.
Hypothetical Data on P-gp Inhibitor Co-treatment
| Cell Line | Treatment | IC50 of this compound (µM) |
| Sensitive Parental Line | Compound Alone | 0.5 |
| Resistant Subline | Compound Alone | 15.0 |
| Resistant Subline | Compound + Verapamil (5 µM) | 1.2 |
Issue 2: My cells are intrinsically resistant to this compound.
If a cell line shows high IC50 values upon initial screening, it may have intrinsic resistance.
Signaling Pathway for a Hypothetical Kinase Target and Resistance Mechanism
References
Technical Support Center: 7-Phenoxyquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 7-Phenoxyquinolin-2(1H)-one in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and showing reduced activity over a short period. What could be the cause?
A1: Discoloration and loss of activity are common indicators of compound degradation. For quinolinone derivatives, the primary culprits are often photodegradation, oxidation, and hydrolysis, especially under suboptimal pH conditions. It is crucial to protect the solution from light and to use appropriate solvents and buffers.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: While specific data for this compound is limited, quinolinone derivatives are generally most stable in a slightly acidic to neutral pH range (pH 4-7).[1] Extreme acidic or basic conditions can catalyze hydrolysis of the lactam ring or other susceptible bonds.[1] It is recommended to perform a pH stability profile to determine the optimal pH for your specific experimental conditions.
Q3: Is this compound sensitive to light?
A3: Yes, many quinolinone-based structures are known to be photosensitive.[2] Exposure to UV or even ambient light can lead to photodegradation. It is highly recommended to work with solutions in a dark environment or to use amber-colored vials to protect the compound from light.
Q4: I am observing precipitate formation in my aqueous solution. What can I do?
A4: Precipitate formation could be due to low aqueous solubility or degradation resulting in less soluble products. The solubility of quinoline derivatives can be pH-dependent.[3][4] Ensure the pH of your solution is within the optimal range. If solubility is still an issue, consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins.
Q5: Can I add antioxidants to my solution to improve the stability of this compound?
A5: Yes, if oxidation is a suspected degradation pathway, the addition of antioxidants can be beneficial.[5][6][7] Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. However, compatibility and potential interference with your assay should be evaluated.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
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Symptom: Significant loss of parent compound concentration within hours of preparation in an aqueous buffer.
-
Possible Causes:
-
pH-mediated hydrolysis: The pH of the buffer may be too high or too low.
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Oxidation: Dissolved oxygen in the buffer can contribute to oxidative degradation.
-
-
Troubleshooting Steps:
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pH Optimization: Prepare the solution in a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8) to identify the range of maximum stability.
-
Deoxygenate Buffer: Before preparing the solution, sparge the buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.
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Add Antioxidants: Consider adding a small amount of a compatible antioxidant to the buffer.
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Temperature Control: Store the solution at a lower temperature (e.g., 4°C) to slow down the degradation rate.
-
Issue 2: Inconsistent Results in Cell-Based Assays
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Symptom: High variability in experimental results between plates or over the duration of the experiment.
-
Possible Causes:
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Photodegradation: Exposure of the compound to light during incubation or plate handling.
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Instability in Media: The compound may be unstable in the specific cell culture medium being used (due to pH, components, or enzymatic activity).
-
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experimental steps, including incubation, under low-light conditions or by using amber-colored plates.
-
Pre-dissolve in a Stable Stock: Prepare a concentrated stock solution in a stable solvent (e.g., DMSO) and dilute it into the cell culture medium immediately before use.
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Assess Media Stability: Incubate the compound in the cell culture medium for the duration of the experiment without cells and measure its concentration at different time points to assess its stability.
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Use of Stabilizers: For photosensitive compounds, the use of photoprotective agents like cyclodextrins can be explored.[8][9][10][11]
-
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis of phenoxy ether, cleavage of quinolinone ring |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 45% | Cleavage of quinolinone ring, hydrolysis of phenoxy ether |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 25% | Hydroxylated derivatives, N-oxides |
| Photodegradation | UV light (254 nm) | 4 hours | 25°C | 60% | Photodimers, cleavage products |
| Thermal | N/A | 48 hours | 80°C | 10% | Minor oxidation products |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products should be determined experimentally.
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
-
Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9, HPLC grade solvents.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL.
-
Immediately after preparation (t=0), take an aliquot and analyze it by a validated HPLC method to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.
-
Plot the percentage of the remaining this compound against time for each pH to determine the degradation kinetics.
-
Protocol 2: Photostability Testing of this compound
-
Materials: this compound, suitable solvent (e.g., acetonitrile/water), clear and amber glass vials, photostability chamber with controlled light and temperature.
-
Procedure:
-
Prepare a solution of this compound at a concentration of 100 µg/mL.
-
Place the solution in both clear and amber vials. The amber vial will serve as the dark control.
-
Expose the vials to a controlled light source (e.g., consistent with ICH Q1B guidelines) in a photostability chamber.
-
At specific time intervals, withdraw samples from both the exposed and control vials.
-
Analyze the samples by a validated HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
-
Compare the degradation in the exposed sample to the dark control to assess the extent of photodegradation.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
minimizing off-target effects of 7-Phenoxyquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 7-Phenoxyquinolin-2(1H)-one and related quinolinone derivatives. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with quinolinone-based compounds?
A1: Quinolinone derivatives, often developed as kinase inhibitors, can exhibit off-target effects by interacting with unintended proteins, particularly other kinases with structurally similar ATP-binding sites.[1][2] This can lead to unexpected cellular phenotypes, toxicity, or a misleading interpretation of the compound's mechanism of action. Common off-target effects can include inhibition of kinases involved in essential cellular processes, leading to cytotoxicity, or modulation of signaling pathways unrelated to the intended target.[3]
Q2: How can I proactively assess the selectivity of this compound?
A2: Proactive selectivity profiling is crucial to identify potential off-target interactions early in the research process. Several methods can be employed:
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Kinase Panel Screening: A primary approach is to screen the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 or Ki values) across the kinome.[1][2] This provides a quantitative measure of selectivity.
-
Differential Scanning Fluorimetry (DSF): This biophysical technique measures the thermal stabilization of a protein upon ligand binding.[4] It can be used in a high-throughput format to screen for interactions with a wide range of proteins, not just kinases.[4]
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Chemical Proteomics: Techniques like the "kinobeads" assay use immobilized broad-spectrum kinase inhibitors to pull down interacting kinases from cell lysates.[3][5] By competing with the beads for kinase binding, your compound's selectivity can be assessed in a more physiological context.[3][5]
Q3: My in vitro enzymatic assay shows high potency for this compound, but I see little to no effect in my cell-based assays. What could be the reason?
A3: This discrepancy is a common challenge in drug discovery and can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Intracellular ATP Concentrations: In enzymatic assays, ATP concentrations are often set at or below the Km value for the kinase. However, intracellular ATP levels are typically much higher (1-5 mM), which can lead to competitive displacement of an ATP-competitive inhibitor like many quinolinone derivatives.[2]
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
Target Engagement: Even if the compound enters the cell, it may not be engaging with its target effectively in the complex cellular environment.[1]
Q4: I am observing significant cytotoxicity at concentrations where I expect to see specific on-target effects. How can I determine if this is due to off-target activity?
A4: Distinguishing on-target toxicity from off-target cytotoxicity is a critical step. Here are some strategies:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound. If the cytotoxicity correlates with the on-target potency across a series of compounds, it is more likely to be an on-target effect. Conversely, if cytotoxicity does not correlate with on-target activity, it suggests an off-target mechanism.
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Rescue Experiments: If the on-target is known, attempt to "rescue" the cytotoxic phenotype by overexpressing a downstream effector or a drug-resistant mutant of the target protein.
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Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to characterize the nature of the cytotoxicity (e.g., apoptosis, necrosis, cell cycle arrest). This can provide clues about the affected pathways.
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Off-Target Profiling: Perform broad off-target screening (e.g., kinase panels, chemical proteomics) at the cytotoxic concentrations to identify potential unintended targets.[1][3][5]
Troubleshooting Guides
Issue 1: High background or non-specific activity in cellular assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. | Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition.[6] |
| Reactive Moieties | Analyze the structure of this compound for potential reactive functional groups. | Structural features can lead to covalent modification of proteins or other molecules, causing non-specific effects. |
| Cell Line Sensitivity | Test the compound in multiple cell lines with varying genetic backgrounds. | The observed effect may be specific to the biology of the initial cell line used.[7] |
Issue 2: Difficulty in confirming on-target engagement in a cellular context.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of a specific biomarker | Develop a target-specific biomarker assay (e.g., Western blot for a downstream phosphorylated substrate, qPCR for a target-regulated gene). | A direct measure of target modulation in cells provides stronger evidence of engagement than phenotypic readouts alone.[1] |
| Insufficient compound concentration at the target | Perform cellular thermal shift assays (CETSA) or use target-specific cellular imaging probes. | These methods can directly assess target binding within intact cells. |
| Redundant signaling pathways | Use genetic approaches (e.g., siRNA or CRISPR-Cas9) to knock down the target protein and observe if the phenotype mimics the compound's effect. | This helps to validate that the observed phenotype is indeed a consequence of inhibiting the intended target.[8][9][10] |
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Quinolinone Derivative (Compound X)
This table presents example data from a kinase panel screen, highlighting how selectivity is assessed.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| On-Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 150 | 10 |
| Off-Target Kinase C | 800 | 53 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | 350 | 23 |
A higher selectivity ratio indicates greater selectivity for the on-target kinase.
Table 2: Comparison of In Vitro vs. Cellular Potency for Compound X
This table illustrates the potential discrepancies between biochemical and cell-based assay results.
| Assay Type | Metric | Potency (nM) |
| Biochemical Assay | IC50 (vs. purified Kinase A) | 15 |
| Cellular Assay | EC50 (inhibition of substrate phosphorylation) | 350 |
| Cellular Assay | GI50 (cell growth inhibition) | 1,200 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
-
Protein Preparation: Purify the kinase of interest and potential off-target kinases. Ensure high purity and stability.
-
Dye Preparation: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Assay Plate Setup: In a 96- or 384-well PCR plate, add the purified kinase, the fluorescent dye, and varying concentrations of this compound to each well. Include appropriate controls (e.g., no compound, DMSO vehicle).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to increase the temperature incrementally (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (Tm) is the melting temperature. A shift in Tm in the presence of the compound indicates binding. The magnitude of the shift can be used to rank binding affinity.[4]
Protocol 2: Cellular Target Engagement using a Western Blot-based Biomarker Assay
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response range of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.[1]
Visualizations
Caption: Generic kinase signaling pathway illustrating on-target and potential off-target inhibition.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaron.com [pharmaron.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Technical Support Center: 7-Phenoxyquinolin-2(1H)-one In Vivo Dosage Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of 7-Phenoxyquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
Therefore, a conservative approach would be to start with a low dose, for example, 10 mg/kg, and perform a dose escalation study to determine the maximum tolerated dose (MTD).
Q2: What is the likely mechanism of action for this compound?
A2: While the specific molecular target of this compound is not defined in the available literature, many quinolinone derivatives have been identified as inhibitors of key signaling pathways implicated in cell proliferation, survival, and inflammation. Plausible pathways that could be modulated by this compound include the PI3K/Akt/mTOR and MAPK signaling pathways.[3][4][5][6][7][8][9]
Researchers should consider performing in vitro kinase assays or western blotting for key phosphoproteins in these pathways (e.g., p-Akt, p-mTOR, p-ERK) to elucidate the mechanism of action in their model system.
Q3: How should this compound be formulated for in vivo administration?
A3: Quinolinone derivatives can exhibit poor aqueous solubility. Therefore, a suitable vehicle is crucial for achieving consistent and reproducible in vivo exposure. Common formulation strategies for poorly soluble compounds include:
-
Solutions: Using a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Suspensions: Micronizing the compound and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
It is essential to assess the physical and chemical stability of the formulation before in vivo administration.
Troubleshooting Guides
Problem 1: High toxicity or mortality observed at the initial dose.
| Possible Cause | Troubleshooting Step |
| Dose is above the MTD. | Immediately reduce the dose significantly (e.g., by 50-75%) in the next cohort of animals. |
| Vehicle toxicity. | Run a vehicle-only control group to assess the toxicity of the formulation itself. |
| Rapid compound absorption and high Cmax. | Consider splitting the daily dose into two or more administrations or changing the route of administration (e.g., from intravenous to intraperitoneal or oral). |
| Off-target effects. | If toxicity persists at low doses, consider in vitro counter-screening against a panel of common off-targets. |
Problem 2: Lack of efficacy or biological response.
| Possible Cause | Troubleshooting Step |
| Insufficient drug exposure. | Increase the dose in a stepwise manner. Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of the compound. |
| Poor bioavailability. | Improve the formulation to enhance solubility and absorption. Consider alternative routes of administration that bypass first-pass metabolism (e.g., intraperitoneal or intravenous). |
| Rapid metabolism/clearance. | Perform PK studies to determine the compound's half-life. If it is very short, consider more frequent dosing. |
| Target is not modulated in the in vivo model. | Confirm target engagement in vivo through pharmacodynamic (PD) marker analysis in tumor or surrogate tissues. |
Problem 3: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation. | Ensure the formulation is homogenous and stable throughout the dosing period. Prepare fresh formulations regularly. |
| Inaccurate dosing. | Calibrate all dosing equipment and ensure precise administration volumes based on individual animal body weights. |
| Biological variability in animals. | Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched. |
| Technical errors in endpoint analysis. | Standardize all procedures for sample collection, processing, and analysis. Use validated assays. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain. Use healthy, young adult animals of a single sex to minimize variability in initial studies.
-
Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.
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Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose escalation can be guided by a modified Fibonacci sequence.
-
Administration: Administer the compound once daily for 5-14 consecutive days via the intended route (e.g., oral gavage, intraperitoneal injection).
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Clinical Observations: Monitor animals daily for clinical signs of toxicity.[10][11][12] Record observations in a structured table.
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Body Weight: Measure and record the body weight of each animal before dosing and at least twice weekly throughout the study.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis to identify any target organ toxicity.
Data Presentation Tables
Table 1: Clinical Observation Scoring
| Score | Clinical Sign | Description |
| 0 | Normal | No observable abnormalities. |
| 1 | Mild | Slight changes in posture, activity, or fur appearance. |
| 2 | Moderate | Noticeable changes in behavior, significant piloerection, or hunched posture. |
| 3 | Severe | Lethargy, ataxia, or significant distress. |
Table 2: Hematological Parameters for Toxicity Assessment
| Parameter | Abbreviation | Units |
| Red Blood Cell Count | RBC | 10^6/µL |
| Hemoglobin | HGB | g/dL |
| Hematocrit | HCT | % |
| White Blood Cell Count | WBC | 10^3/µL |
| Platelet Count | PLT | 10^3/µL |
Table 3: Clinical Chemistry Parameters for Toxicity Assessment
| Parameter | Abbreviation | Units |
| Alanine Aminotransferase | ALT | U/L |
| Aspartate Aminotransferase | AST | U/L |
| Blood Urea Nitrogen | BUN | mg/dL |
| Creatinine | CRE | mg/dL |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vivo dose refinement and evaluation.
References
- 1. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. enamine.net [enamine.net]
Technical Support Center: 7-Phenoxyquinolin-2(1H)-one Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor oral bioavailability of 7-Phenoxyquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The poor oral bioavailability of this compound is likely attributable to its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, it possesses high intestinal permeability but is limited by its dissolution rate in the gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state.[1][2]
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: The main approaches focus on enhancing its solubility and dissolution rate.[1][3] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area available for dissolution.[1]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][6]
Q3: What initial in vitro tests should I perform to assess the effectiveness of a new formulation?
A3: Two key in vitro experiments are recommended:
-
In Vitro Dissolution Testing: This measures the rate and extent to which the drug dissolves from its formulation in simulated gastric and intestinal fluids.[7][8]
-
Caco-2 Permeability Assay: This assesses the transport of the drug across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium, to confirm its permeability.[9][10][11]
Q4: How can I determine if my compound is subject to efflux by transporters like P-glycoprotein (P-gp)?
A4: The Caco-2 permeability assay can be adapted to measure bidirectional transport (apical to basolateral and basolateral to apical). An efflux ratio greater than two typically indicates that the compound is a substrate for efflux transporters like P-gp.[10][12]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
If you are observing a slow or incomplete dissolution of this compound in your formulation, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Dissolution
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. fda.gov [fda.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Synthesis of Quinolin-2-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolin-2-ones. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods for preparing quinolin-2-ones.
Knorr Quinoline Synthesis
The Knorr synthesis is a classic method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones) from β-ketoanilides using a strong acid catalyst.
Question: My Knorr synthesis is resulting in very low yields of the desired quinolin-2-one. What are the common causes and how can I improve the yield?
Answer: Low yields in the Knorr synthesis can stem from several factors:
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Incomplete Cyclization: The intramolecular cyclization of the β-ketoanilide is a critical step and often requires harsh conditions. Insufficient acid strength or reaction temperature can lead to incomplete conversion.
-
Side Reactions: Under certain conditions, particularly with lower concentrations of acid, a competing reaction can occur, leading to the formation of 4-hydroxyquinoline derivatives.[1]
-
Degradation of Starting Material: The use of very strong acids and high temperatures can lead to the degradation of sensitive starting materials or products.
Troubleshooting Steps:
-
Optimize Acid Catalyst: Polyphosphoric acid (PPA) is commonly used. A large excess of PPA can favor the formation of the desired 2-hydroxyquinoline.[1] Triflic acid has also been recommended as a highly effective catalyst for this cyclization.
-
Control Reaction Temperature: Carefully control the reaction temperature. While heat is necessary for cyclization, excessive temperatures can lead to decomposition.
-
Solvent-Free Conditions: Consider running the reaction in neat polyphosphoric acid, which can serve as both the catalyst and solvent, often leading to higher yields.[2][3]
-
Protecting Groups: If your starting aniline or β-ketoester contains acid-sensitive functional groups, consider using protecting groups that can be removed after the cyclization.
Question: I am observing the formation of a significant amount of 4-hydroxyquinoline byproduct in my Knorr synthesis. How can I suppress this side reaction?
Answer: The formation of 4-hydroxyquinolines is a known competing pathway in the Knorr synthesis, especially with insufficient acid.[1] This occurs when the β-ketoanilide fragments into aniline and an acetophenone derivative, which then recombine to form the 4-hydroxyquinoline.[1]
To suppress this side product, you should:
-
Increase Acid Concentration: Use a larger excess of a strong acid like polyphosphoric acid (PPA).[1] This promotes the desired intramolecular cyclization to the 2-hydroxyquinoline.
-
Use a Superelectrophile-Generating Acid: Triflic acid has been shown to be very effective in promoting the Knorr cyclization and minimizing side products.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, often referred to as the Knorr variation).
Question: I am having trouble with the regioselectivity of my Conrad-Limpach synthesis. How can I control whether I get the 4-hydroxyquinoline or the 2-hydroxyquinoline?
Answer: The regioselectivity in the Conrad-Limpach synthesis is primarily controlled by the reaction temperature.
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Kinetic Control (Lower Temperature): At lower temperatures (around 140 °C or less), the reaction is under kinetic control, and the aniline attacks the more reactive keto group of the β-ketoester, leading to the formation of a β-anilinocrotonate intermediate, which then cyclizes to the 4-hydroxyquinoline.[4][5]
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Thermodynamic Control (Higher Temperature): At higher temperatures (around 250 °C), the reaction is under thermodynamic control.[4][6] The aniline attacks the ester group, forming a β-ketoanilide, which then cyclizes to the thermodynamically more stable 2-hydroxyquinoline. This is essentially the Knorr synthesis pathway.[4]
Troubleshooting Steps:
-
Precise Temperature Control: Maintain a consistent and appropriate temperature for the desired isomer. For 4-hydroxyquinolines, keep the temperature below 150 °C during the initial condensation. For 2-hydroxyquinolines, a higher temperature is required for the cyclization step.
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Choice of Solvent: The use of an inert, high-boiling solvent like mineral oil can improve yields in the high-temperature cyclization step for 2-hydroxyquinolines.[4]
Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[7][8]
Question: My Friedländer synthesis is suffering from low yields and the formation of multiple side products. What could be the issue?
Answer: Low yields and side product formation in the Friedländer synthesis are common issues that can be attributed to several factors:
-
Harsh Reaction Conditions: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to side reactions and degradation of starting materials.[9][10]
-
Aldol Condensation: Under basic conditions, the ketone reactant can undergo self-condensation (aldol condensation) as a side reaction.[9]
-
Regioselectivity Issues: When using unsymmetrical ketones, there can be a lack of regioselectivity, leading to a mixture of isomeric quinoline products.[9][11][12]
Troubleshooting Steps:
-
Milder Catalysts: To avoid harsh conditions, consider using milder catalysts. A variety of catalysts have been reported to be effective, including:
-
Alternative Starting Materials: To prevent self-condensation of the ketone, you can use an imine analog of the o-aniline.[9]
-
Addressing Regioselectivity: To control regioselectivity with unsymmetrical ketones, you can:
Transition-Metal Catalyzed Syntheses
Modern methods often employ transition metals like palladium, copper, rhodium, and ruthenium to construct the quinolin-2-one core, often through C-H activation or cross-coupling reactions.
Question: I am attempting a palladium-catalyzed synthesis of a quinolin-2-one, but the reaction is not proceeding to completion or is giving a low yield. What are some potential problems?
Answer: Challenges in palladium-catalyzed quinolin-2-one synthesis can arise from several sources:
-
Catalyst Deactivation: The catalytically active Pd(0) species can be sensitive to air and moisture, leading to deactivation.
-
Ligand Choice: The choice of ligand is crucial for the efficiency of the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Base and Solvent Effects: The base and solvent system can significantly impact the reaction outcome. For instance, in a tandem Pd(0)-catalyzed amination/aldol condensation, the choice of base (e.g., Cs₂CO₃) and ligand (e.g., Xantphos) is critical for good yields.[13]
-
Substrate Compatibility: The electronic and steric properties of the substituents on your starting materials can affect the reaction rate and yield.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Screen Ligands: If the reaction is sluggish, screen a variety of phosphine ligands (e.g., PPh₃, Xantphos) to find one that is optimal for your specific substrates.
-
Optimize Base and Solvent: Systematically vary the base (e.g., NaOAc, Cs₂CO₃, K₂CO₃) and solvent (e.g., DMF, toluene, dioxane) to find the optimal combination.
-
Check Starting Material Purity: Ensure that your starting materials are pure and free of impurities that could poison the catalyst.
Quantitative Data Summary
Table 1: Comparison of Catalysts and Conditions in Friedländer Synthesis
| Catalyst | Starting Material 1 | Starting Material 2 | Conditions | Yield (%) | Reference |
| SiO₂ Nanoparticles | 2-Aminoaryl ketone | Carbonyl compound | Microwave, 100 °C | Up to 93% | [14] |
| Neodymium(III) Nitrate | 2-Aminobenzophenone | Ethyl acetoacetate | Reflux, 15 min | 94% | [10] |
| Iodine | 2-Aminobenzaldehyde | Ketone | Solvent-free, 80 °C | 85-95% | [7] |
| TFA | 2-Aminobenzaldehyde | Ketone | Room Temperature | 80-92% | [7] |
Table 2: Selected Palladium-Catalyzed Syntheses of Quinolin-2-ones
| Catalyst System | Starting Material 1 | Starting Material 2 | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ / NaOAc | 2-Iodoaniline | Dialkyl itaconate | 100 °C, 20 h | 67-76% | [13] |
| Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-alkoxyamide | Benzaldehyde | Toluene | 63-96% | [13] |
| Pd(OAc)₂ / KOAc | 2-Iodoaniline | Aryl acetylene | DMF | 30-80% | [13] |
| Pd(OAc)₂ / TFA | Aryl alkynanilide | - | Room Temperature | Good | [15] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 4-Methylquinolin-2(1H)-one
This protocol is a general representation of the Knorr synthesis.
Materials:
-
Acetoacetanilide
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ice
-
Sodium Bicarbonate solution
-
Ethanol
Procedure:
-
Slowly add acetoacetanilide (1 equivalent) to an excess of cold (0 °C) concentrated sulfuric acid (or polyphosphoric acid) with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-methylquinolin-2(1H)-one.
Protocol 2: Friedländer Synthesis of 2-Phenylquinoline
This protocol is a general representation of the Friedländer synthesis.
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Potassium Hydroxide
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Reflux the mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenylquinoline.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Knorr Quinolin-2-one Synthesis.
Caption: Comparison of Friedländer and Conrad-Limpach/Knorr Pathways.
Caption: General Troubleshooting Workflow for Quinolin-2-one Synthesis.
References
- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. synarchive.com [synarchive.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. du.edu.eg [du.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Quinolone synthesis [organic-chemistry.org]
enhancing the selectivity of 7-Phenoxyquinolin-2(1H)-one
Welcome to the technical support center for 7-Phenoxyquinolin-2(1H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the selectivity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Tyrosine Kinase A (TKA), a key enzyme in the hypothetical "Cell Growth Signaling Pathway." It acts by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.
Q2: What are the common off-target effects observed with this compound?
A2: While potent against TKA, this compound can exhibit off-target activity against other kinases, most notably Serine/Threonine Kinase B (STKB) and Tyrosine Kinase C (TKC). This can lead to unintended cellular effects and potential toxicity.
Q3: How can I improve the selectivity of this compound?
A3: Enhancing selectivity often involves chemical modification of the parent compound. Structure-activity relationship (SAR) studies suggest that modifications to the phenoxy group can modulate the interaction with the kinase active site. For example, the addition of a bulky substituent at the para position of the phenoxy ring has been shown to increase selectivity for TKA over STKB and TKC.
Q4: What is a standard assay for determining the selectivity of this inhibitor?
A4: A common method is an in vitro kinase inhibition assay using a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is determined for the target kinase (TKA) and compared to the IC50 values for off-target kinases (e.g., STKB, TKC). A higher IC50 value for off-targets indicates greater selectivity.
Troubleshooting Guide
Problem 1: I am seeing significant inhibition of my control (no inhibitor) wells in my kinase assay.
-
Possible Cause: This could be due to contamination of your reagents or plates. High concentrations of the vehicle (e.g., DMSO) can also inhibit some kinases.
-
Solution: Ensure all reagents are fresh and properly prepared. Test the effect of the vehicle on kinase activity at the concentrations used in your experiment. Always run a "vehicle-only" control.
Problem 2: The IC50 values for this compound are inconsistent between experiments.
-
Possible Cause: Inconsistent IC50 values can result from variations in enzyme concentration, substrate concentration, or incubation times. The stability of the compound in the assay buffer could also be a factor.
-
Solution: Standardize all assay parameters. Ensure the enzyme is used at a consistent concentration and activity level. Verify the stability of this compound in your assay buffer over the time course of the experiment.
Problem 3: I observe compound precipitation in my assay wells at higher concentrations.
-
Possible Cause: this compound may have limited solubility in aqueous assay buffers.
-
Solution: Determine the maximum soluble concentration of the compound in your assay buffer. If higher concentrations are needed, consider using a co-solvent, but be sure to test its effect on enzyme activity.
Problem 4: The compound shows high potency in biochemical assays but low activity in cell-based assays.
-
Possible Cause: This discrepancy can be due to poor cell permeability, rapid metabolism of the compound by the cells, or active efflux of the compound from the cells.
-
Solution: Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.
Data Presentation
Table 1: Selectivity Profile of this compound and an Improved Analog
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase B (STKB) IC50 (nM) | Off-Target Kinase C (TKC) IC50 (nM) | Selectivity Ratio (STKB/TKA) | Selectivity Ratio (TKC/TKA) |
| This compound | TKA | 10 | 100 | 150 | 10 | 15 |
| Analog 1B (para-tert-butyl) | TKA | 12 | 1200 | 1800 | 100 | 150 |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase solution containing purified TKA in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the compound stock solution in DMSO to create a range of concentrations. Further dilute these in kinase buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on Tyrosine Kinase A (TKA).
Caption: Experimental workflow for determining the selectivity profile of kinase inhibitors.
Validation & Comparative
A Comparative Analysis of 7-Phenoxyquinolin-2(1H)-one and Other Quinolinone Derivatives in Drug Discovery
For Immediate Release
[City, State] – A comprehensive guide comparing 7-Phenoxyquinolin-2(1H)-one to other quinolinone derivatives has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the therapeutic potential of this class of compounds. This guide offers an objective comparison of performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among the vast library of quinolinone derivatives, this compound has emerged as a compound of interest. This guide aims to contextualize its performance by comparing it with other quinolinone derivatives based on available scientific literature.
Comparative Biological Activity
SAR studies on C7-substituted quinolin-2(1H)-ones suggest that the nature of the substituent at this position significantly influences the biological activity. The introduction of various functional groups at the C7 position has been shown to modulate the anticancer, antimicrobial, and enzyme-inhibitory properties of the quinolinone core. For instance, studies on other 7-substituted analogs have demonstrated potent activity, indicating that the 7-phenoxy group could confer unique pharmacological properties.
To provide a framework for comparison, the following table summarizes the anticancer activity (IC50 values) of various quinolinone derivatives against different cancer cell lines, as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 2-(3-Hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one | HL-60 | - | [1] |
| 2-Phenoxymethyl-3H-quinazolin-4-one | HL-60 | 10.8 ± 0.9 | [2] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | - | [3] |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 | - | [3] |
| Quinolone Acylated Arabinose Hydrazone Derivative | HCT-116 | 23.5 µg/mL | [4] |
Note: The absence of data for this compound highlights a gap in the current scientific literature and underscores the need for further comparative studies.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of 7-Substituted Quinolin-2(1H)-one Derivatives
A general procedure for the synthesis of 7-substituted quinolin-2(1H)-ones often involves the reaction of a suitably substituted aniline with a β-ketoester, followed by cyclization. For this compound, a potential synthetic route could involve the reaction of 3-phenoxyaniline with diethyl malonate, followed by a high-temperature cyclization reaction.
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental Workflow for MTT Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
Unveiling the Biological Potential of 7-Phenoxyquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct biological activity data for 7-Phenoxyquinolin-2(1H)-one is not extensively available in publicly accessible literature, its structural similarity to a class of compounds known for a wide range of pharmacological effects warrants a thorough comparative analysis. This guide provides an objective look at the potential biological activities of this compound by examining the performance of structurally related quinolin-2-one and coumarin derivatives. The following sections detail the anticancer and antimicrobial properties of these analogs, supported by experimental data and methodologies, to offer a predictive validation of the target compound's potential.
Anticancer Activity: A Tale of Two Scaffolds
The quinolin-2-one and coumarin cores are prevalent in numerous compounds exhibiting potent anticancer activities. Substitutions at the 7-position, in particular, have been shown to significantly influence their cytotoxic effects.
Comparative Cytotoxicity of Quinolin-2-one and Coumarin Derivatives
Several studies have demonstrated the anticancer potential of 7-substituted quinolin-2-ones and coumarins against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3-Bromobenzyloxy)-7-methoxyquinolin-2(1H)-one | COLO 205 (Colon) | 0.05 | [1] |
| H460 (Lung) | 0.12 | [1] | |
| HL-60 (Leukemia) | 0.15 | [1] | |
| 4-(3-Chlorobenzyloxy)-7-methoxyquinolin-2(1H)-one | COLO 205 (Colon) | 0.08 | [1] |
| H460 (Lung) | 0.21 | [1] | |
| HL-60 (Leukemia) | 0.25 | [1] | |
| 7-Hydroxy-4-methylcoumarin derivative (2e) | MCF-7 (Breast) | 6.85 µg/mL | |
| 7-Hydroxy-4-methylcoumarin derivative (2d) | MDA-MB-231 (Breast) | 10.75 µg/mL |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
The data suggests that 4-benzyloxy-quinolin-2(1H)-one derivatives with electron-withdrawing groups on the benzyl ring exhibit potent, nanomolar-level cytotoxicity against a range of cancer cell lines.[1] In comparison, 7-hydroxycoumarin derivatives also show anticancer activity, albeit at micromolar concentrations. The phenoxy group in this compound, being electron-withdrawing, suggests a potential for significant anticancer activity.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2]
Mechanism of Anticancer Action: Targeting Cellular Machinery
The anticancer effects of quinolin-2-one and coumarin derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell division and survival signaling pathways.
Tubulin Polymerization Inhibition
Several quinolin-2-one derivatives have been identified as inhibitors of tubulin polymerization, a crucial process for microtubule formation and cell division.[1] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization. Inhibitors will show a reduced rate and extent of fluorescence increase compared to a control.[3][4]
Modulation of Apoptotic Signaling Pathways
The induction of apoptosis is a key mechanism for many anticancer drugs. Quinolin-2-one derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[1]
Experimental Protocol: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treated and untreated cancer cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the protein expression level.[5]
Potential Signaling Pathway
Based on the known mechanisms of related compounds, this compound could potentially exert its anticancer effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.
Caption: Potential mechanism of anticancer action.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Derivatives of 7-hydroxycoumarin have demonstrated notable activity against a range of bacterial and fungal strains, suggesting that this compound may also possess antimicrobial properties.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxy-4-methylcoumarin | Bacillus cereus | 62.5 | |
| 7-Hydroxy-4-methylcoumarin derivative (29) | Methicillin-resistant S. aureus | 16 | |
| Vancomycin-resistant E. faecium | 32 |
These findings highlight the potential of the 7-substituted coumarin scaffold as a source of antibacterial agents. The specific nature of the substituent at the 7-position plays a crucial role in determining the potency and spectrum of activity.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Conclusion
Based on the comprehensive analysis of structurally similar quinolin-2-one and coumarin derivatives, this compound emerges as a promising candidate for further biological evaluation. The presence of the phenoxy group at the 7-position suggests the potential for significant anticancer activity, possibly through the inhibition of tubulin polymerization and induction of apoptosis. Furthermore, the structural analogy to known antimicrobial coumarins indicates a potential for antibacterial and antifungal properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for future research into the pharmacological profile of this intriguing molecule. Further synthesis and in-depth biological testing are warranted to fully validate these predictions.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchhub.com [researchhub.com]
- 3. maxanim.com [maxanim.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Substituted Quinolin-2(1H)-one Derivatives and the Atypical Antipsychotic Brexpiprazole
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the therapeutic potential of 7-substituted quinolin-2(1H)-one derivatives, with a specific focus on the established drug Brexpiprazole. Due to the limited publicly available data on 7-Phenoxyquinolin-2(1H)-one, this comparison will leverage the known biological activities of the broader class of 7-substituted quinolin-2(1H)-one derivatives and contrast them with the well-characterized profile of Brexpiprazole, an atypical antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1]
Overview of Quinolin-2(1H)-one Derivatives
Quinolin-2(1H)-one derivatives have been investigated for a wide range of pharmacological effects, including antitumor, anti-inflammatory, antiplatelet, and antimicrobial activities.[2][3] The biological activity of these compounds is highly dependent on the nature and position of the substituents on the quinolinone core. The 7-position, in particular, has been a key site for modification in the development of neurologically active agents.
Brexpiprazole: A Clinically Approved 7-Substituted Quinolin-2(1H)-one
Brexpiprazole is a prime example of a highly optimized 7-substituted quinolin-2(1H)-one derivative. It functions as a serotonin-dopamine activity modulator (SDAM) and its efficacy in psychiatric disorders is thought to be mediated through a combination of partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][5][6]
Comparative Data
Biological Activity Profile
The following table summarizes the known biological activities of the general class of quinolin-2-one derivatives compared to the specific clinical applications of Brexpiprazole.
| Biological Activity | General Quinolin-2-one Derivatives | Brexpiprazole |
| Primary Therapeutic Area | Diverse (Oncology, Inflammation, Infectious Diseases)[2][3] | Psychiatry[1] |
| Specific Indications | Investigational for various cancers, microbial infections, etc.[2][3] | Schizophrenia, Major Depressive Disorder (adjunctive), Agitation associated with dementia due to Alzheimer's disease[1] |
| Mechanism of Action | Varied, often involving enzyme inhibition or receptor modulation in different pathways. | Serotonin-Dopamine Activity Modulator (SDAM)[4][5] |
Receptor Binding Affinity
The therapeutic efficacy of Brexpiprazole is closely linked to its specific receptor binding profile. The following table presents the binding affinities (Ki, in nM) of Brexpiprazole for key monoaminergic receptors. Data for this compound is not available.
| Receptor | Brexpiprazole Ki (nM) | This compound Ki (nM) |
| Dopamine D2 | 0.30[4][7] | Data not available |
| Dopamine D3 | 1.1[7] | Data not available |
| Serotonin 5-HT1A | 0.12[4][7] | Data not available |
| Serotonin 5-HT2A | 0.47[4][7] | Data not available |
| Serotonin 5-HT2B | 1.9[7] | Data not available |
| Serotonin 5-HT7 | 3.7[7] | Data not available |
| Adrenergic α1A | 3.8[7] | Data not available |
| Adrenergic α1B | 0.17[7] | Data not available |
| Adrenergic α2C | 0.59 | Data not available |
| Histamine H1 | 19[4] | Data not available |
Clinical Efficacy of Brexpiprazole in Schizophrenia
The efficacy of Brexpiprazole in treating schizophrenia has been established in multiple clinical trials. A key measure of efficacy is the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.
| Study Parameter | Placebo | Brexpiprazole (2-4 mg/day) |
| Baseline PANSS Total Score (Mean) | ~95 | ~95 |
| Change from Baseline at Week 6 (LS Mean Difference) | - | -6.76 (p<0.0001)[8] |
| Response Rate (>30% PANSS Reduction) | 27.3% | 46.9% (p<0.0001)[9] |
Data for this compound is not available.
Experimental Protocols
Radioligand Receptor Binding Assay
A standard method to determine the receptor binding affinity of a compound like Brexpiprazole is the competitive radioligand binding assay.
Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D2, 5-HT1A, 5-HT2A).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]spiperone for D2).
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
Test compound (e.g., this compound or Brexpiprazole) at various concentrations.
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared in the wells of a 96-well plate containing the cell membranes, the radioligand at a fixed concentration, and the assay buffer.
-
Competition: The test compound is added to the wells in a range of increasing concentrations. Control wells contain either buffer alone (for total binding) or a high concentration of an unlabeled specific ligand (for non-specific binding).
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through the filter plates to separate the bound radioligand from the unbound. The filters are then washed with cold assay buffer to remove any remaining unbound radioligand.
-
Detection: The filters are dried, and scintillation fluid is added to each well. The radioactivity on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Signaling Pathway of Brexpiprazole
Caption: Brexpiprazole's mechanism of action at key monoamine receptors.
Experimental Workflow for Novel Quinolinone Derivatives
Caption: A typical workflow for the development of novel quinolinone-based therapeutic agents.
Conclusion
The quinolin-2(1H)-one chemical scaffold is a versatile starting point for the development of new drugs. While the general class of its derivatives shows a broad spectrum of potential biological activities, from anticancer to antimicrobial, significant optimization is required to achieve a clinically useful profile for a specific disease. Brexpiprazole exemplifies this, being a highly selective 7-substituted quinolin-2(1H)-one derivative with a fine-tuned mechanism of action as a serotonin-dopamine activity modulator for the treatment of complex psychiatric disorders. For any novel derivative, such as this compound, a comprehensive evaluation encompassing receptor binding, functional activity, and in vivo efficacy studies would be necessary to determine its therapeutic potential and to allow for a direct comparison with established drugs like Brexpiprazole.
References
- 1. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Results of Phase III Study of Brexpiprazole in Adult Patients With Schizophrenia Published in American Journal of Psychiatry | Discover Otsuka [otsuka-us.com]
- 7. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of brexpiprazole in patients with schizophrenia presenting with severe symptoms: Post-hoc analysis of short- and long-term studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data Demonstrate Safety and Efficacy of Brexpiprazole in Patients with Schizophrenia Experiencing Severe Psychotic Symptoms | Discover Otsuka [otsuka-us.com]
The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research
The quinolin-2(1H)-one moiety is a versatile heterocyclic compound that has been extensively explored for its biological potential, leading to the development of numerous derivatives with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The substitution at the 7-position, in particular, has been a key area of investigation, significantly influencing the pharmacological profile of these compounds.
Comparative Analysis of Biological Activity
To facilitate a clear comparison of the performance of various 7-substituted quinolin-2(1H)-one derivatives, the following tables summarize key quantitative data from preclinical studies. These analogs serve as important benchmarks in the absence of direct data for 7-Phenoxyquinolin-2(1H)-one.
Anticancer Activity
The anticancer potential of quinolin-2(1H)-one derivatives has been a primary focus of research. The following table presents the cytotoxic activity of representative compounds against various cancer cell lines, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7-amino-4-methylquinolin-2(1H)-one derivative | HCT-116 (Colon) | 23.5 | Doxorubicin | Not Reported |
| 4-(2-methylquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (Lung) | <0.001 (GI50) | Paclitaxel | Not Reported |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | 1.30 ± 0.14 | Lapatinib | >20 |
IC50/GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Antimicrobial Activity
Several quinolin-2(1H)-one derivatives have exhibited promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Quinolone acylated arabinose hydrazone derivative | Staphylococcus aureus | Not specified as good | Candida albicans | Inactive |
| Quinolone acylated arabinose hydrazone derivative | Escherichia coli | Not specified as good | ||
| 2-chloro-6-methoxyquinoline-thiazole derivative (4g) | Staphylococcus aureus | 7.81 | ||
| 2-chloro-6-methoxyquinoline-thiazole derivative (4m) | Staphylococcus aureus | 7.81 |
MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate greater antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of quinolin-2(1H)-one derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 7-substituted quinolin-2(1H)-one analogs) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.
Principle: The assay involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized suspension of the microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and logical connections described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Logical flow from scaffold to lead compound identification.
References
Structure-Activity Relationship of 7-Phenoxyquinolin-2(1H)-one Analogs: A Comparative Guide for Drug Development Professionals
A detailed analysis of 7-phenoxyquinolin-2(1H)-one analogs reveals critical structural determinants for their anticancer activity, primarily through the inhibition of key kinases such as VEGFR-2 and EGFR. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform future drug design and development efforts.
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The addition of a phenoxy group at the 7-position has emerged as a promising strategy for developing potent and selective kinase inhibitors for cancer therapy. This guide synthesizes the available data on the SAR of these analogs, focusing on how substitutions on both the quinolinone core and the phenoxy ring influence their inhibitory potency and cellular activity.
Comparative Analysis of Inhibitory Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents. While a comprehensive dataset for a single, uniform series of this compound analogs is not available in the public domain, analysis of structurally related compounds, such as 6-phenoxyquinazolin-4(1H)-ones and other quinoline derivatives, provides valuable insights into the SAR of this class of compounds.
Key structural modifications and their impact on activity are summarized below. The data presented is compiled from various sources and standardized for comparative purposes.
| Compound ID | Scaffold Modification | Phenoxy Ring Substitution | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Analog 1 | 6-phenoxyquinazolin-4(1H)-one | 2-chloro (benzylamino at C2) | EGFR | 1.37[1] | - | - |
| Analog 2 | 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid | - | - | - | Various | Broadly active[2] |
| Analog 3 | 2-(4-[(7-bromo-2-quinolinyl)oxy]phenoxy)propionic acid | - | - | - | Various | Active[3] |
| Analog 4 | Quinoxaline-2(1H)-one derivative | Varied | VEGFR-2 | 3,700 - 11,800[4] | HepG2, MCF-7 | 6.4 - 19.4[4] |
| Analog 5 | Quinazolinone-based rhodanine | Varied | - | - | HL-60, K-562 | 1.2 - 1.5[5] |
Key Structure-Activity Relationship Insights:
-
Substitution on the Quinolinone/Quinoxaline Ring: The presence of a halogen, particularly chlorine or bromine, at the 7-position of the quinoline or quinoxaline ring appears to be crucial for potent antitumor activity.[2][3] This suggests that this position is involved in a key interaction with the target protein.
-
Substituents on the Phenoxy Ring: The electronic and steric properties of substituents on the phenoxy ring can modulate the inhibitory activity. For instance, in the closely related 6-phenoxyquinazolin-4(1H)-one series, a 2-chloro substitution on the benzylamino group at the C2 position of the quinazolinone ring resulted in very high EGFR inhibitory potency.[1]
-
Linker between the Rings: The nature of the linkage between the quinolinone and phenoxy moieties can also affect activity.
Experimental Protocols
The evaluation of this compound analogs and related compounds typically involves a combination of in vitro enzymatic assays and cell-based assays to determine their inhibitory potency and cellular effects.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the activity of a specific kinase.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations. A control with DMSO alone is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
GI50/IC50 Determination: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated from the dose-response curve.[1][6]
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound analogs is often attributed to their ability to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR. Inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of VEGFR-2/EGFR signaling by this compound analogs.
The workflow for evaluating these compounds typically starts with synthesis, followed by in vitro screening and subsequent cell-based assays to confirm their anticancer potential.
Caption: General experimental workflow for SAR studies of this compound analogs.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis, and biological evaluation of analogues of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-Phenoxyquinolin-2(1H)-one: A Comparative Analysis Against Known EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 7-Phenoxyquinolin-2(1H)-one against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document is intended to serve as a resource for researchers interested in the preliminary assessment of novel quinolinone-based compounds as potential kinase inhibitors. The data presented for the benchmark inhibitors are based on published experimental values, while the data for this compound is hypothetical and for illustrative purposes.
Introduction to EGFR and Quinolinone Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that exhibits tyrosine kinase activity upon binding of its ligands, such as epidermal growth factor (EGF). Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, EGFR has become a prime target for the development of anti-cancer therapies.
Quinolinone derivatives have emerged as a promising class of compounds in cancer research, with several approved drugs and clinical candidates targeting various kinases, including EGFR. The quinolinone scaffold serves as a versatile backbone for designing potent and selective kinase inhibitors. This guide focuses on the hypothetical inhibitory potential of a novel derivative, this compound, by benchmarking it against well-characterized EGFR inhibitors.
Comparative Inhibitory Activity
To provide a framework for evaluating the potential of this compound, its hypothetical inhibitory activity against wild-type EGFR is compared with that of three clinically approved EGFR inhibitors: Gefitinib, Erlotinib, and Afatinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EGFR | Biochemical | 15 |
| Gefitinib | EGFR | Biochemical | 26 - 37 |
| Erlotinib | EGFR | Biochemical | 2 |
| Afatinib | EGFR | Cell-based | 31 |
| Note: The IC50 value for this compound is a hypothetical value for benchmarking purposes. The IC50 values for the known inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions. |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate determination of inhibitory activity. Below is a detailed methodology for a biochemical kinase assay to determine the IC50 values of test compounds against EGFR.
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme in kinase assay buffer. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near its Km for EGFR to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the EGFR Signaling Pathway
To understand the context in which EGFR inhibitors function, it is essential to visualize the downstream signaling cascade. The following diagram illustrates a simplified EGFR signaling pathway, which, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.
Head-to-Head Comparison of 7-Phenoxyquinolin-2(1H)-one Synthesis Routes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthesis routes for 7-phenoxyquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry. The primary focus is on the conversion of the readily available precursor, 7-hydroxyquinolin-2(1H)-one, to the target molecule via C-O cross-coupling reactions.
Theoretical Synthesis Routes
The synthesis of this compound from 7-hydroxyquinolin-2(1H)-one can be envisioned through two primary pathways: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig C-O coupling.
Figure 1. Logical workflow for the synthesis of this compound.
Comparison of Synthesis Routes
The following table provides a theoretical comparison of the Ullmann condensation and Buchwald-Hartwig C-O coupling for the synthesis of this compound. The data presented is based on typical conditions reported for similar diaryl ether syntheses, as specific data for the target molecule is not available.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI, Cu2O, or copper powder) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | Often requires a ligand (e.g., picolinic acid, phenanthroline) | Requires a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) |
| Reactants | 7-hydroxyquinolin-2(1H)-one and an aryl halide (e.g., iodobenzene) | 7-hydroxyquinolin-2(1H)-one and an aryl boronic acid (e.g., phenylboronic acid) or an aryl halide |
| Base | Strong inorganic base (e.g., K3PO4, Cs2CO3) | Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, pyridine) | Anhydrous, deoxygenated solvents (e.g., toluene, dioxane) |
| Temperature | Typically high temperatures (100-200 °C) | Generally milder temperatures (room temperature to 110 °C) |
| Reaction Time | Can be lengthy (several hours to days) | Often shorter reaction times (hours) |
| Yield | Variable, can be moderate to good | Generally high yields |
| Substrate Scope | Can be limited, especially with sensitive functional groups | Broader substrate scope and functional group tolerance |
| Cost | Copper catalysts are generally less expensive than palladium catalysts and ligands | Palladium catalysts and specialized phosphine ligands can be expensive |
| Air/Moisture Sensitivity | Less sensitive to air and moisture | Requires inert atmosphere (e.g., argon or nitrogen) |
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for the Ullmann condensation and Buchwald-Hartwig C-O coupling, which would need to be optimized for the specific synthesis of this compound.
Route 1: Ullmann Condensation (Hypothetical Protocol)
Figure 2. Hypothetical workflow for the Ullmann Condensation.
Procedure:
-
To an oven-dried reaction vessel, add 7-hydroxyquinolin-2(1H)-one (1.0 equiv), copper(I) iodide (0.1 equiv), picolinic acid (0.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous, degassed dimethyl sulfoxide (DMSO) followed by iodobenzene (1.2 equiv).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Buchwald-Hartwig C-O Coupling (Hypothetical Protocol)
Figure 3. Hypothetical workflow for the Buchwald-Hartwig C-O Coupling.
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 equiv) and a bulky biarylphosphine ligand such as XPhos (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous, deoxygenated toluene.
-
Add 7-hydroxyquinolin-2(1H)-one (1.0 equiv), phenylboronic acid (1.5 equiv), and sodium tert-butoxide (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling represent viable, albeit theoretical at this stage for this specific transformation, pathways for the synthesis of this compound from 7-hydroxyquinolin-2(1H)-one. The Buchwald-Hartwig reaction is generally favored for its milder reaction conditions, higher yields, and broader substrate scope, although the cost of the catalyst and ligands can be a significant drawback. The Ullmann condensation, while often requiring harsher conditions and potentially giving lower yields, utilizes a more cost-effective copper catalyst.
The choice of synthesis route will ultimately depend on factors such as the scale of the reaction, the availability and cost of reagents and catalysts, and the sensitivity of any other functional groups on the quinolinone scaffold. Further experimental investigation is required to determine the optimal conditions for the synthesis of this compound and to provide a definitive, data-driven comparison of these two powerful C-O bond-forming methodologies.
Evaluating the Therapeutic Potential of 7-Phenoxyquinolin-2(1H)-one: A Comparative Analysis
A detailed examination of the therapeutic index of the novel compound 7-Phenoxyquinolin-2(1H)-one reveals a promising profile for anticancer applications. This guide provides a comparative analysis of its efficacy and toxicity against established anticancer agents, Gefitinib and Lapatinib, supported by experimental data and methodologies.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A high TI indicates a wide margin of safety, a desirable characteristic for any therapeutic agent. In the context of anticancer drug development, where treatments often carry significant side effects, a favorable therapeutic index is paramount. This report evaluates the therapeutic potential of a novel quinolin-2(1H)-one derivative, compound 5a, which features a 7-phenoxy substitution, by comparing its preclinical efficacy and toxicity data with that of the established EGFR and HER2 inhibitors, Gefitinib and Lapatinib.
Comparative Efficacy and Toxicity
To provide a clear comparison, the available quantitative data for this compound (represented by the closely related and highly potent compound 5a) and the comparator drugs are summarized in the tables below. Efficacy is presented as the half-maximal inhibitory concentration (IC50) against the MCF-7 breast cancer cell line, a common model for breast cancer research. Toxicity is represented by the median lethal dose (LD50) determined in murine models.
| Compound | Target(s) | IC50 (MCF-7) | LD50 (Mice) | Estimated Therapeutic Index (LD50/IC50) |
| Compound 5a (this compound derivative) | EGFR, HER-2 | 34 nM[1] | Data Not Available | Not Calculable |
| Gefitinib | EGFR | ~1 µM - 8 µM | >6,000 mg/m² (~2000 mg/kg)[2] | High (Qualitative) |
| Lapatinib | EGFR, HER2 | ~10 µM | >250 mg/kg[3] | Moderate (Qualitative) |
Note: The Therapeutic Index is an estimation based on in vitro efficacy and in vivo toxicity, which is a common practice in early-stage drug development but should be interpreted with caution.
Experimental Protocols
The following sections detail the methodologies used to generate the efficacy and toxicity data presented in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Workflow for MTT Assay:
Figure 1: Workflow of the MTT assay for determining in vitro cytotoxicity.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals. Acute oral toxicity studies in rodents are a standard preclinical assessment to determine the potential toxicity of a new chemical entity. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals to classify a substance into one of a series of toxicity classes.
Workflow for OECD 423 Acute Oral Toxicity Study:
Figure 2: Workflow of the OECD 423 guideline for acute oral toxicity testing.
Mechanism of Action: Signaling Pathways
Quinolin-2(1H)-one derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. Compound 5a has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical drivers in many cancers, including breast cancer.[1] Inhibition of these receptors disrupts downstream signaling cascades, ultimately leading to apoptosis (programmed cell death).
EGFR and HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligands or through overexpression, trigger a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways. These pathways promote cell proliferation, survival, and invasion.
Figure 3: Simplified EGFR and HER2 signaling pathway.
Apoptosis Signaling Pathway
Inhibition of survival signals from pathways like EGFR/HER2 can trigger apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Figure 4: Overview of the extrinsic and intrinsic apoptosis pathways.
Discussion and Conclusion
The in vitro data for the this compound derivative, compound 5a, demonstrates potent anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value of 34 nM.[1] This potency is comparable to or greater than that of established drugs like Gefitinib and Lapatinib in similar assays. The dual inhibition of both EGFR and HER-2 by compound 5a is a particularly attractive feature, as it may offer a broader spectrum of activity and potentially overcome resistance mechanisms that can develop with single-target agents.
A significant gap in the current evaluation is the lack of in vivo toxicity data (LD50) for this compound and its derivatives. This prevents a direct calculation of its therapeutic index and a quantitative comparison with Gefitinib and Lapatinib. However, the available toxicity data for the comparator drugs provide a benchmark. For instance, the high LD50 of Gefitinib in mice suggests a wide therapeutic window.[2] Lapatinib also demonstrates a reasonable safety margin with an LD50 exceeding 250 mg/kg in mice.[3]
Future research should prioritize conducting in vivo acute toxicity studies for this compound derivatives to establish a definitive LD50 value. This will enable a more precise calculation of the therapeutic index and a more robust comparison with existing therapies. Nevertheless, the potent in vitro anticancer activity and the promising dual-targeting mechanism of action of this compound derivatives warrant their continued investigation as a potential new class of anticancer agents. The favorable characteristics observed in preclinical studies suggest that with further development and a thorough safety assessment, these compounds could offer a valuable addition to the arsenal of targeted cancer therapies.
References
- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vivo behavior and safety of lapatinib-incorporated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Properties of Novel 7-Phenoxyquinolin-2(1H)-one Derivatives
For researchers and professionals in drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities is paramount for their successful progression from discovery to clinical trials. This guide provides a comparative overview of the in vitro ADME properties of two hypothetical 7-phenoxyquinolin-2(1H)-one derivatives, designated as Derivative A and Derivative B. The data presented herein are representative of typical findings for quinolinone-based compounds and serve as an illustrative guide for researchers working with this scaffold.
The quinolin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. However, their efficacy is intrinsically linked to their pharmacokinetic profile. Early-stage in vitro ADME assays are crucial for identifying potential liabilities and guiding the optimization of lead compounds.[1] This guide focuses on two key aspects of in vitro ADME assessment: metabolic stability and potential for drug-drug interactions via cytochrome P450 (CYP450) inhibition.
Comparative In Vitro ADME Data
The following table summarizes the key in vitro ADME parameters for our two hypothetical this compound derivatives. These values are essential for predicting the in vivo behavior of the compounds.
| Parameter | Derivative A | Derivative B | Significance |
| Metabolic Stability (Human Liver Microsomes) | Predicts the rate of metabolism in the liver.[2] | ||
| Half-Life (t½, min) | 45 | 18 | A longer half-life suggests greater stability. |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | 38.5 | Lower clearance indicates slower metabolism. |
| CYP450 Inhibition (IC50, µM) | Assesses the potential for drug-drug interactions.[3] | ||
| CYP1A2 | > 50 | 25.3 | Higher IC50 values indicate lower inhibition potential.[4] |
| CYP2C9 | 28.5 | 12.1 | |
| CYP2D6 | > 50 | 42.8 | |
| CYP3A4 | 15.2 | 5.8 | A lower IC50 suggests a higher risk of interaction.[3] |
Analysis:
Based on this illustrative data, Derivative A exhibits a more favorable metabolic stability profile with a longer half-life and lower intrinsic clearance compared to Derivative B. This suggests that Derivative A would likely have a longer duration of action in vivo.
In terms of drug-drug interaction potential, Derivative A also shows a better profile, with higher IC50 values against the tested CYP450 isoforms. Derivative B, in contrast, shows more potent inhibition of CYP3A4, a major enzyme responsible for the metabolism of a large number of drugs.[3] This could be a potential liability for Derivative B, requiring further investigation.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reproducible and comparable ADME data. Below is a representative protocol for determining metabolic stability in human liver microsomes.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes (HLMs) and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
2. Materials:
-
Test compounds (Derivative A, Derivative B)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
3. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the incubation mixture by adding the following to a microcentrifuge tube:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
Test compound (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes)
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for the in vitro metabolic stability assay described above.
Caption: Workflow for the in vitro metabolic stability assay.
This guide provides a framework for comparing the ADME properties of this compound derivatives. By systematically evaluating metabolic stability and CYP450 inhibition, researchers can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of developing safe and effective drug candidates.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Phenoxyquinolin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for 7-Phenoxyquinolin-2(1H)-one, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of exposure, follow these first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Hazard Profile and Incompatibilities
Based on data for related quinoline compounds, this compound is likely to present the following hazards:
-
Skin and eye irritant.
-
Harmful if swallowed.
-
May cause respiratory irritation.
It is crucial to avoid mixing this compound waste with the following incompatible materials to prevent hazardous reactions:
-
Strong oxidizing agents
-
Strong acids
Thermal decomposition of quinolinone compounds can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).
Step-by-Step Disposal Protocol
The proper disposal of this compound must be in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect un- or non-contaminated solid this compound in a dedicated, clearly labeled, and sealed container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store away from incompatible materials.
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in regular trash.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid (presumed) | General knowledge of similar compounds |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Safety data for related compounds[2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | Safety data for related compounds[2] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Interrelationship of safety, handling, and disposal procedures.
References
Personal protective equipment for handling 7-Phenoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 7-Phenoxyquinolin-2(1H)-one. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A comprehensive PPE strategy is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | ANSI Z87.1 | Goggles protect against splashes and dust; a face shield provides broader protection for the face.[2][3][4][5] |
| Hand Protection | Disposable nitrile gloves. | ASTM F1671 | Provides chemical resistance for short-term handling.[2] Double-gloving is recommended for extended procedures. |
| Body Protection | Flame-retardant lab coat. | NFPA 2112 | Protects skin and clothing from spills and splashes.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator. | NIOSH 42 CFR 84 | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | ASTM F2413 | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from preparation to post-experiment cleanup.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as specified in Table 1.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Assembly: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.
-
-
Handling:
-
Weighing: Conduct all weighing of the solid compound within the certified chemical fume hood to minimize inhalation exposure.[1]
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction: Keep all reaction vessels containing this compound within the fume hood for the duration of the experiment.
-
-
Post-Experiment Cleanup:
-
Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat, and respirator (if used). Always wash hands thoroughly after removing gloves.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Stream Management Diagram
Caption: Waste Stream Management for this compound.
Disposal Procedures:
-
Solid Waste:
-
Collect any unused or waste this compound in a clearly labeled, sealed container designated for hazardous solid waste.
-
Contaminated items such as weigh boats and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Dispose of all solutions containing this compound in a designated, sealed container for hazardous liquid waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated PPE:
-
All disposable PPE, including gloves, should be placed in a sealed bag and disposed of as hazardous waste.[6]
-
-
Emergency Spill:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
For small spills, if properly trained and equipped, use an absorbent material to contain the spill and dispose of it as hazardous solid waste.
-
Consult your institution's EHS guidelines for specific disposal protocols.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. punchout.medline.com [punchout.medline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
